2-Bromo-5-methyl-4-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
VFXPVIZJERUFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Polyfunctional Scaffold Engineering: A Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-methyl-4-nitrobenzaldehyde
As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic building blocks, the strategic selection of synthetic intermediates becomes paramount. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 1807208-49-6) stands out as a masterclass in orthogonal reactivity[1][2].
Unlike simpler aromatic rings, this molecule features four distinct substituents—an electrophilic aldehyde, a cross-coupling-ready bromide, a reducible nitro group, and a sterically modulating methyl group. This whitepaper provides an in-depth, mechanistic analysis of its physicochemical properties, structural topography, and self-validating synthetic workflows.
Physicochemical Profiling and Structural Topography
Understanding the physical properties of 2-Bromo-5-methyl-4-nitrobenzaldehyde is the first step in predicting its behavior in complex reaction matrices. The molecule (Molecular Weight: 244.04 g/mol ) is a halogenated aromatic aldehyde that exists as a solid under standard conditions[3][4].
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-Bromo-5-methyl-4-nitrobenzaldehyde | [3] |
| CAS Registry Number | 1807208-49-6 | [1][2] |
| Molecular Formula | C8H6BrNO3 | [3][4] |
| Molecular Weight | 244.04 g/mol | [3][4] |
| Density (Predicted) | 1.678 g/cm³ | [5] |
| Boiling Point (Predicted) | 303.3 °C – 342.4 °C | [4][5] |
Electronic and Steric Causality
The reactivity of this compound is governed by a profound "push-pull" electronic topography. The nitro group at the C4 position is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[3]. This creates a highly electron-deficient aromatic core. The aldehyde at C1 further depletes electron density. Conversely, the methyl group at C5 provides mild electron donation (hyperconjugation) and critical steric bulk, which can dictate the regioselectivity of incoming nucleophiles. The bromide at C2 serves as a prime leaving group, whose reactivity is significantly enhanced by the para-positioned nitro group[6][7].
Orthogonal Reactivity & Mechanistic Pathways
The true value of 2-Bromo-5-methyl-4-nitrobenzaldehyde lies in its orthogonal functional groups. An application scientist can selectively target one moiety without perturbing the others[3][6].
-
The Aldehyde Motif (-CHO): The highly polarized carbonyl carbon is primed for nucleophilic addition. It readily undergoes condensation to form imines or hydrazones, and can be selectively oxidized to a carboxylic acid or reduced to a benzyl alcohol[3][6].
-
The Aryl Bromide Handle (-Br): The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][7].
-
The Nitro Group (-NO2): The nitro group acts as a masked amine. Through chemoselective reduction, it can be converted into an aniline derivative, unlocking subsequent amidation or heterocycle-forming pathways[3][6].
Orthogonal reactivity map of 2-bromo-5-methyl-4-nitrobenzaldehyde functional groups.
Synthetic Methodologies
The synthesis of this compound requires strict regiocontrol to ensure the correct substitution pattern. Two primary industrial and laboratory routes are utilized[6]:
-
Route A (Nitration): Electrophilic aromatic nitration of 2-bromo-5-methylbenzaldehyde using a concentrated nitric/sulfuric acid mixture. The existing bromo and methyl groups direct the incoming nitro group to the C4 position[6].
-
Route B (Bromination): Regioselective bromination of 4-nitro-5-methylbenzaldehyde using elemental bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst[6].
Primary synthetic routes via selective nitration or bromination pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the C2-bromide while leaving the aldehyde and nitro groups intact[3][7].
Causality & Design: The electron-withdrawing nature of the para-nitro group significantly accelerates the oxidative addition of the palladium(0) species into the C-Br bond. However, this electronic depletion makes the resulting Pd(II) intermediate susceptible to premature protodeboronation. To counteract this, we utilize Pd(dppf)Cl2 ; the bidentate dppf ligand enforces a cis-geometry that accelerates transmetalation and reductive elimination, while its steric bulk prevents unwanted side reactions. A mild base ( K3PO4 ) is deliberately chosen over strong bases (like NaOH) to prevent base-catalyzed aldol condensation or Cannizzaro disproportionation of the unprotected aldehyde[7].
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Solvent & Degassing: Add a solvent mixture of Toluene/ H2O (4:1 v/v). Self-Validation Step: Sparge the mixture with Argon for exactly 15 minutes. The removal of O2 is critical to prevent the oxidation of the active Pd(0) catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.
-
Reaction: Heat the mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion within 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , concentrate, and purify via flash chromatography.
Protocol 2: Chemoselective Nitro Reduction to Aniline
Objective: Reduce the C4-nitro group to a primary amine without cleaving the C-Br bond or reducing the aldehyde[3][6].
Causality & Design: Standard catalytic hydrogenation (e.g., H2 over Pd/C) is strictly contraindicated here due to the high risk of concurrent hydrodehalogenation (loss of the bromine atom) and reduction of the aldehyde to a primary alcohol. To achieve strict chemoselectivity, a modified Béchamp reduction using Iron powder and Ammonium Chloride ( NH4Cl ) is employed. The mild, slightly acidic aqueous conditions selectively reduce the nitro group via single-electron transfer mechanisms, leaving both the aryl bromide and the electrophilic carbonyl completely intact[3].
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).
-
Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and NH4Cl (5.0 equiv). Note: The high surface area of 325 mesh Iron is critical for efficient electron transfer.
-
Reflux: Heat the suspension to 75 °C with vigorous stirring.
-
In-Process Control: Monitor strictly via TLC every 30 minutes. Self-Validation Step: The reaction must be quenched immediately upon consumption of the starting material to prevent over-reduction or polymerization of the resulting amino-aldehyde.
-
Filtration & Extraction: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO3 , dry, and evaporate to yield 4-amino-2-bromo-5-methylbenzaldehyde[3].
References
Sources
- 1. CAS:58579-54-7, 2-溴-6-硝基苄溴-毕得医药 [bidepharm.com]
- 2. Benzaldehyde, 2-bromo-5-methyl-4-nitro- CAS#: 1807208-49-6 [m.chemicalbook.com]
- 3. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 4. 2-bromo-5-methyl-4-nitrobenzaldehyde , 95%+ , 1805032-48-7 - CookeChem [cookechem.com]
- 5. Benzaldehyde, 2-bromo-5-methyl-4-nitro- CAS#: 1807208-49-6 [m.chemicalbook.com]
- 6. evitachem.com [evitachem.com]
- 7. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-methyl-4-nitrobenzaldehyde
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
2-Bromo-5-methyl-4-nitrobenzaldehyde is an aromatic compound of significant interest in medicinal chemistry and materials science. Its multifunctional nature, featuring a reactive aldehyde group, a bromine atom, and a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is of paramount importance as it governs many of the material's bulk properties, including solubility, stability, and bioavailability. A thorough understanding of the crystal structure is therefore a critical aspect of drug development and materials engineering.[1][2][3]
This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde using single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and the interpretation of the resulting data. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this guide will delineate the complete workflow for its determination and provide an expert analysis of its anticipated structural features based on known chemical principles and data from analogous compounds.
Methodology: From Crystal Growth to Structural Refinement
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.
I. Single Crystal Growth
The prerequisite for any single-crystal X-ray diffraction study is the availability of a well-ordered single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For an organic compound like 2-Bromo-5-methyl-4-nitrobenzaldehyde, several common crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger single crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
The choice of solvent and crystallization method is often empirical and may require screening of various conditions to obtain crystals of diffraction quality.
II. Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Data Collection Temperature: The crystal is cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise structural data.[4]
-
Diffractometer and Radiation Source: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[6] A monochromatic X-ray source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray tube, is used.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. A typical data collection strategy involves collecting several runs of frames at different crystal orientations to ensure a complete and redundant dataset is obtained.
Caption: Experimental workflow for crystal structure determination.
III. Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of diffraction spots, is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, the bromine atom).
-
Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[7] The quality of the final model is assessed by the R-factor, with a value below 5% indicating a well-refined structure.
Anticipated Crystal Structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde
Based on the known structures of similar aromatic aldehydes, we can predict the likely structural features of 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for 2-Bromo-5-methyl-4-nitrobenzaldehyde, based on typical values for small organic molecules.
| Parameter | Anticipated Value |
| Chemical Formula | C₈H₆BrNO₃ |
| Formula Weight | 244.04 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 8.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 900 - 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.7 - 1.9 |
| Absorption Coefficient (mm⁻¹) | 4.0 - 5.0 |
| F(000) | 480 |
| Final R indices [I > 2σ(I)] | R₁ = 0.03 - 0.05 |
| wR₂ (all data) | 0.08 - 0.12 |
Molecular Structure
The molecule is expected to be largely planar, with the aldehyde, bromo, methyl, and nitro substituents attached to the benzene ring. Some minor twisting of the aldehyde and nitro groups out of the plane of the aromatic ring is anticipated due to steric hindrance and electronic effects.
Caption: Molecular structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. For 2-Bromo-5-methyl-4-nitrobenzaldehyde, the following interactions are likely to be significant:
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming interactions with the electronegative oxygen atoms of the nitro or aldehyde groups of neighboring molecules (C-Br···O).[8][9][10][11] This type of interaction is a powerful tool in crystal engineering for directing the assembly of molecules.[12]
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the methyl group or the aromatic ring and the oxygen atoms of the nitro and aldehyde groups are also expected to contribute to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion: The Value of Structural Insight
A detailed understanding of the crystal structure of 2-Bromo-5-methyl-4-nitrobenzaldehyde is crucial for its effective utilization in research and development. Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, offering invaluable insights into the molecule's conformation and the intermolecular interactions that govern its solid-state properties. This knowledge is fundamental for controlling polymorphism, optimizing formulation strategies, and ultimately, for the rational design of new drugs and materials.[2][13][14][15]
References
-
Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Halogen Bonds in Inorganic Crystal Design. Crystal Growth & Design, 1(4), 277-290. Available from: [Link]
-
Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. Available from: [Link]
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79, a117. Available from: [Link]
-
Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C362. Available from: [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
van der Veen, M. A., & De Feyter, S. (2013). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Chemical Society Reviews, 42(22), 8764-8778. Available from: [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. AP Chemistry Unit 12 Review. Available from: [Link]
-
Zien Journals Publishing. (2021). A Review on Crystallography and Its Role on Drug Design. International Journal of Medical and Pharmaceutical Case Reports, 15(3), 24-31. Available from: [Link]
-
Rissanen, K. (2012). Halogen Bonding in Crystal Engineering. IntechOpen. Available from: [Link]
-
Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]
-
Clegg, W. (1981). Crystal Structure Determination: A Critical View. Chemical Society Reviews, 10(2), 207-220. Available from: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available from: [Link]
-
Harris, K. D. M., & Tremayne, M. (1996). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 8(11), 2554-2570. Available from: [Link]
-
Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Available from: [Link]
-
Flippen-Anderson, J. L. (2004). The role of crystallography in drug design. Current Medicinal Chemistry, 11(7), 781-790. Available from: [Link]
-
University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]
-
Gavezzotti, A. (2017). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 7(4), 103. Available from: [Link]
-
Wienen-claassen, B. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]
-
Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available from: [Link]
-
NextSDS. (n.d.). 2-Bromo-4-methyl-5-nitrobenzaldehyde — Chemical Substance Information. Available from: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available from: [Link]
-
PubChem. (2025). 2-Bromo-5-methylbenzaldehyde. Available from: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. omicsonline.org [omicsonline.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. uh.edu [uh.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Halogen Bonding in Crystal Engineering | IntechOpen [intechopen.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. zienjournals.com [zienjournals.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
Thermodynamic stability and melting point of 2-Bromo-5-methyl-4-nitrobenzaldehyde
An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Bromo-5-methyl-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Physicochemical Characterization
2-Bromo-5-methyl-4-nitrobenzaldehyde is a multifaceted aromatic aldehyde, integrating an aldehyde, a bromo substituent, and a nitro group on a benzene ring.[1] Such a combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] The characterization of its physicochemical properties is a foundational step in the drug discovery and development process.[2][3] Properties like melting point and thermodynamic stability are not mere data points; they are critical indicators that dictate:
-
Purity Assessment: A sharp and defined melting point is a primary indicator of a compound's purity.[4]
-
Formulation Development: Understanding the thermal behavior of a compound is essential for designing stable and effective drug formulations.[5][6]
-
Process Chemistry: Knowledge of thermal stability informs safe and efficient manufacturing, drying, and milling processes.[7]
-
Shelf-Life and Storage: Thermodynamic stability data are crucial for determining appropriate storage conditions and predicting the shelf-life of both the API and the final drug product.[5][8]
-
Bioavailability: The solid-state properties of an API, including its crystalline form (polymorphism), can significantly impact its solubility and, consequently, its bioavailability.[7]
This guide will provide the necessary theoretical grounding and practical protocols to empower researchers to thoroughly characterize 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Synthesis, Purity, and the Challenge of Polymorphism
The method of synthesis can significantly impact the purity and solid-state form of the final compound, which in turn affects its melting point and stability. 2-Bromo-5-methyl-4-nitrobenzaldehyde can be synthesized through methods such as the nitration of 2-bromo-5-methylbenzaldehyde or the bromination of 4-nitro-5-methylbenzaldehyde.[9] Another potential route involves the oxidation of the corresponding toluene derivative, for instance, using chromium(VI) oxide, although this method can be associated with low yields.[1][9]
It is crucial to recognize that organic compounds can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[10] These polymorphs are chemically identical but differ in their crystal lattice arrangements.[10] This difference in crystal packing can lead to variations in physical properties, including:
Therefore, any thermal analysis must consider the possibility of polymorphism. Different synthesis or purification conditions (e.g., solvent, temperature, rate of cooling) can yield different polymorphs.[13] A comprehensive polymorph screen is often a critical step in early drug development to identify the most stable form for further development.[11]
Melting Point Determination: A Measure of Purity and Identity
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow range of 1-2°C.[14] The presence of impurities typically causes a depression and broadening of the melting range.[4]
Factors Influencing the Melting Point of Substituted Benzaldehydes
The melting point of a molecule like 2-Bromo-5-methyl-4-nitrobenzaldehyde is influenced by several factors related to its structure:
-
Intermolecular Forces: The presence of a polar carbonyl group in aldehydes and ketones leads to dipole-dipole interactions, resulting in higher boiling and melting points compared to nonpolar hydrocarbons of similar size.[15][16][17]
-
Molecular Weight: Generally, melting points increase with molecular mass within a homologous series due to stronger London dispersion forces.[16]
-
Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice significantly affects its melting point. More symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and higher melting points.[18]
-
Substituent Effects: The nature and position of substituents on the benzene ring play a crucial role. The nitro group is strongly electron-withdrawing and can participate in significant dipole-dipole interactions. The bromine atom adds to the molecular weight and polarity. Intermolecular hydrogen bonding, if possible, can dramatically increase the melting point.[19]
While the exact melting point of 2-Bromo-5-methyl-4-nitrobenzaldehyde is not documented, we can look at similar structures for an expected range:
| Compound | Melting Point (°C) |
| 4-Bromo-3-nitrobenzaldehyde | 104-108 |
| 3-Bromo-5-nitrobenzaldehyde | 101-106 |
| 4-Bromobenzaldehyde | 58-60 |
| 2-Nitrobenzaldehyde | 42-44 |
| 4-Nitrobenzaldehyde | 103-106 |
This table presents data for structurally related compounds to provide a scientifically grounded estimation of the potential melting range for 2-Bromo-5-methyl-4-nitrobenzaldehyde.[20][21][22]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).
Objective: To determine the melting point range of a sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Materials:
-
Sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde
-
Melting point capillary tubes (closed at one end)
-
Digital melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[4]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube. Tap the closed end of the tube gently on a hard surface to compact the sample.[4][14] Alternatively, drop the tube, closed end down, through a long glass tube to pack the solid tightly.[23] The final packed sample height should be 2-3 mm.[23]
-
Initial Rapid Determination (if melting point is unknown):
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[23]
-
Place a new, freshly prepared capillary tube with the sample into the apparatus.
-
Set a slow heating rate, approximately 1-2°C per minute, starting from about 20°C below the expected melting point.[4][23] A slow heating rate is critical for ensuring thermal equilibrium and obtaining an accurate measurement.[23]
-
Record T₁: The temperature at which the first droplet of liquid appears in the sample.[23]
-
Record T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. A broad range suggests the presence of impurities.
-
Mixed Melting Point (for identity confirmation): If an authentic sample of 2-Bromo-5-methyl-4-nitrobenzaldehyde is available, a mixed melting point can confirm the identity of the synthesized material. Mix the test sample and the authentic sample in a 1:1 ratio and determine the melting point. If the melting point of the mixture is sharp and undepressed compared to the authentic sample, the two are identical. If it is depressed and broad, they are different compounds.[4][14]
Data Presentation: Melting Point
| Trial | Approximate M.P. (°C) (Fast Ramp) | T₁ (°C) (Start of Melting) | T₂ (°C) (End of Melting) | Melting Range (°C) | Observations |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average |
Thermodynamic Stability Assessment
Thermodynamic stability is paramount for pharmaceuticals, as it directly impacts product safety, efficacy, and shelf-life.[5] Thermal analysis techniques are essential for understanding how a compound behaves under thermal stress and for identifying potential degradation pathways.[5][8]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It provides quantitative information on thermal events.
Applications in this context:
-
Melting Point & Enthalpy of Fusion: Provides a highly accurate melting point (the peak of the endotherm) and the energy required to melt the sample (ΔHfus).
-
Polymorphism: Can detect solid-solid phase transitions between different polymorphs, which appear as endothermic or exothermic events prior to melting.
-
Decomposition: Exothermic events at higher temperatures can indicate thermal decomposition.
-
Purity Analysis: The shape of the melting endotherm can be used to estimate the purity of the sample.
Experimental Protocol: General DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Encapsulation: Seal the pan hermetically to prevent any loss of sample due to sublimation. For stability studies of organic materials, specialized sample containers like glass ampoules may be used to avoid interactions with the pan material.[25]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to observe the melting and any potential decomposition, for instance, from 25°C to 350°C.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Analyze the thermogram to identify the onset temperature and peak maximum of the melting endotherm, as well as any other thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[8] It is an indispensable tool for assessing thermal stability and decomposition patterns.[8][26]
Applications in this context:
-
Decomposition Temperature: Identifies the temperature at which the compound begins to lose mass due to decomposition.
-
Volatiles Content: Can quantify the amount of residual solvent or moisture in the sample, which would be observed as a mass loss at temperatures below the decomposition point.[26][27]
-
Thermal Stability: Provides a clear profile of the material's stability over a given temperature range.[8][26]
Experimental Protocol: General TGA Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a wide temperature range (e.g., 25°C to 500°C).
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant drop in mass indicates the beginning of decomposition.
Data Presentation: Thermal Analysis
DSC Data Summary
| Parameter | Value | Unit |
| Onset of Melting | °C | |
| Peak Melting Temperature (Tm) | °C | |
| Enthalpy of Fusion (ΔHfus) | J/g | |
| Onset of Decomposition | °C | |
| Other Thermal Events |
TGA Data Summary
| Parameter | Value | Unit |
| Onset of Decomposition (T_onset) | °C | |
| Temperature at 5% Mass Loss (T₅%) | °C | |
| Mass Loss due to Volatiles | % | |
| Residual Mass at 500°C | % |
Visualizing the Analytical Workflow
Diagrams can clarify the logical flow of experimental procedures. The following workflows are presented using Graphviz DOT language.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Thermal Stability Assessment using DSC and TGA.
Conclusion
While direct experimental values for the melting point and thermodynamic stability of 2-Bromo-5-methyl-4-nitrobenzaldehyde are not currently published, this guide provides a robust framework for their determination. By applying the detailed protocols for melting point analysis, DSC, and TGA, researchers can generate the critical data needed to advance the development of this compound. Understanding the interplay of molecular structure, intermolecular forces, and crystal packing is essential for interpreting these results. The methodologies outlined herein are fundamental to the physicochemical characterization of any new chemical entity, ensuring a solid foundation for subsequent stages of pharmaceutical development.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]
-
Physicochemical Characterization. (n.d.). Pion, Inc. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. Retrieved from [Link]
-
Polymorphism: Phase Change in Pharmaceutical Compounds. (2016, June 8). PreScouter. Retrieved from [Link]
-
Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved from [Link]
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). MilliporeSigma.
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved from [Link]
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]
-
Pharmaceutical Polymorphism Screening & Selection. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. Retrieved from [Link]
-
Advancing Approaches in Detecting Polymorphism. (2026, March 25). Pharmaceutical Technology. Retrieved from [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009, June 15). PubMed. Retrieved from [Link]
-
Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633–2636. [Link]
-
Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]
- Physicochemical profiling of drug candidates using Capillary-based techniques. (2025, August 10).
-
Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). arXiv.org. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Nuvisan. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Estimation of Melting Points of Organics. (2018, May 15). PubMed. Retrieved from [Link]
- Application of Machine Learning in Predicting Molecular Properties. (2022). Scholarly Review Journal.
-
Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. (2008, January 10). Industrial & Engineering Chemistry Research. [Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). Organic Process Research & Development. [Link]
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). Science Ready. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved from [Link]
-
Aldehyde. (2026, February 20). Encyclopædia Britannica. Retrieved from [Link]
- Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. (n.d.).
-
3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
-
Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. (2020, September 3). Journal of Chemical & Engineering Data. [Link]
-
Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). ACS Omega.
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. [Link]
-
3-bromo-5-nitrobenzaldehyde. (2025, May 20). ChemBase. Retrieved from [Link]
- Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (n.d.). PMC.
- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.
-
Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]
-
Comparing melting points of substituted benzaldehydes. (2020, September 13). Chemistry Stack Exchange. Retrieved from [Link]
-
2-bromo-5-methyl-4-nitrobenzaldehyde. (n.d.). AbacipharmTech. Retrieved from [Link]
-
4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. Retrieved from [Link]
-
3-Bromobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 6. pacelabs.com [pacelabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. evitachem.com [evitachem.com]
- 10. prescouter.com [prescouter.com]
- 11. criver.com [criver.com]
- 12. curiaglobal.com [curiaglobal.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 18. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. 4-BROMO-3-NITRO-BENZALDEHYDE | 163596-75-6 [chemicalbook.com]
- 22. adpharmachem.com [adpharmachem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. resolvemass.ca [resolvemass.ca]
- 27. improvedpharma.com [improvedpharma.com]
Mechanism of Formation for 2-Bromo-5-methyl-4-nitrobenzaldehyde: A Technical Guide
Executive Summary
In modern drug development and materials science, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 1805032-48-7) is a premier tetrasubstituted benzene derivative that integrates three distinct, highly reactive functional handles: an electrophilic aldehyde, a reducible nitro group, and a cross-coupling-ready bromo substituent [[1]]().
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind the formation of this molecule. We will explore the two primary synthetic pathways—electrophilic aromatic nitration and regioselective bromination—analyzing the competing electronic directing effects that dictate regiocontrol, and providing field-proven, self-validating protocols for laboratory execution.
Structural & Electronic Profiling: The Battle of Directing Groups
Synthesizing a tetrasubstituted aromatic ring requires precise exploitation of Electrophilic Aromatic Substitution (EAS) principles 2. The formation of 2-bromo-5-methyl-4-nitrobenzaldehyde is governed by the push-pull dynamics of its substituents:
-
Aldehyde (-CHO): Strongly electron-withdrawing; deactivates the ring and directs incoming electrophiles to the meta positions 3.
-
Nitro (-NO₂): Extremely electron-withdrawing; severely deactivates the ring and directs meta [[4]]().
-
Bromo (-Br): Mildly deactivating via inductive effects, but directs ortho/para via resonance.
-
Methyl (-CH₃): The sole activating group; donates electron density via hyperconjugation and dictates ortho/para regioselectivity.
Understanding these vectors is critical because the final functionalization step relies entirely on the dominant activating power of the methyl group to overcome the severe deactivation imposed by the formyl and nitro groups 5.
Primary Synthetic Route: Electrophilic Aromatic Nitration
The most direct industrial approach involves the nitration of 2-bromo-5-methylbenzaldehyde 6.
Mechanism & Causality
In this substrate, the C5-methyl group is the primary activating moiety. It directs electrophilic attack to the ortho positions (C4 and C6). However, the C6 position is sterically hindered by the adjacent bulky formyl (-CHO) group at C1. Consequently, the nitronium ion ( NO2+ ) preferentially attacks the sterically accessible C4 position. The reaction proceeds via a resonance-stabilized Wheland intermediate (σ-complex), followed by rapid deprotonation to restore aromaticity 5.
Figure 1: Mechanism of electrophilic aromatic nitration via the nitronium ion and Wheland intermediate.
Self-Validating Protocol: Nitration Workflow
-
Electrophile Generation: Charge a dry, glass-lined reactor with concentrated H2SO4 (5.0 volumes) and cool to 0 °C. The sulfuric acid acts as a catalyst to protonate HNO3 , driving dehydration to form the active NO2+ electrophile [[7]]().
-
Substrate Addition: Dissolve 2-bromo-5-methylbenzaldehyde (1.0 eq) in the acid. Causality Check: The temperature must be strictly maintained below 5 °C. Elevated temperatures will cause the nitric acid to oxidize the delicate aldehyde group into a carboxylic acid, ruining the yield.
-
Reaction & IPC (In-Process Control): Slowly add fuming HNO3 (1.1 eq). Stir at 0–5 °C for 2 hours. The system is self-validating: monitor the disappearance of the starting material via HPLC. A clean conversion to a single major peak confirms regioselective C4-nitration.
-
Quench & Isolation: Pour the mixture over vigorously stirred crushed ice. The sudden dilution quenches the nitronium ion and forces the highly insoluble nitro-aromatic product to precipitate. Filter, wash with cold water until pH neutral, and dry.
Alternative Synthetic Route: Regioselective Bromination
When starting from 3-methyl-4-nitrobenzaldehyde , the synthetic logic flips. Here, we must introduce the bromine atom to a ring that is severely deactivated by both a formyl and a nitro group.
Mechanism & IUPAC Nomenclature Shift
Standard bromination ( Br2/FeBr3 ) fails on highly deactivated rings 8. To overcome this, N-bromosuccinimide (NBS) in concentrated sulfuric acid is utilized. The strong acid decomposes NBS to generate a highly reactive bromine cation ( Br+ ) 9.
The C3-methyl group directs the Br+ to the ortho positions (C2 and C6). Because C2 is wedged between the methyl and formyl groups, steric hindrance dictates that electrophilic attack occurs exclusively at C6. Nomenclature Note: The resulting molecule is 6-bromo-3-methyl-4-nitrobenzaldehyde. However, IUPAC rules require numbering to provide the lowest possible locant set. Renumbering the ring starting from the aldehyde (C1) towards the bromine yields 2-bromo-5-methyl-4-nitrobenzaldehyde (locants 1,2,4,5 vs 1,3,4,6).
Figure 2: NBS/H2SO4 mediated bromination of highly deactivated 3-methyl-4-nitrobenzaldehyde.
Self-Validating Protocol: Bromination Workflow
-
Preparation: Charge a reactor with 3-methyl-4-nitrobenzaldehyde (1.0 eq) and concentrated H2SO4 (6.0 volumes). Stir until fully dissolved.
-
Reagent Addition: Add NBS (1.2 eq) in small portions. Causality Check: The use of H2SO4 is non-negotiable; milder acids will not sufficiently polarize NBS to brominate a ring containing two meta-directing deactivators 10.
-
Reaction & IPC: Heat to 60 °C for 1.5–3 hours. The reaction visually self-validates: the deep color of the activated bromine complex gradually dissipates into a stable pale suspension as the Br+ is consumed.
-
Quench & Isolation: Cool to room temperature, pour over crushed ice, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 to neutralize residual acid, dry over Na2SO4 , and concentrate.
Comparative Analysis of Synthetic Routes
To aid process chemists in route selection, the quantitative and qualitative data for both pathways are summarized below:
| Parameter | Route 1: Nitration | Route 2: Bromination |
| Starting Material | 2-Bromo-5-methylbenzaldehyde | 3-Methyl-4-nitrobenzaldehyde |
| Key Reagents | Fuming HNO3 , Conc. H2SO4 | NBS, Conc. H2SO4 |
| Active Electrophile | Nitronium Ion ( NO2+ ) | Bromine Cation ( Br+ ) |
| Regiocontrol Mechanism | C5-Methyl activates C4 | C3-Methyl activates C6 |
| Typical Yield Range | 75 – 85% | 80 – 92% |
| Reaction Time / Temp | 2 – 4 hours / 0–5 °C | 1.5 – 3 hours / 60 °C |
| Primary Process Hazard | Exothermic runaway, aldehyde oxidation | Corrosive acid disposal, NBS handling |
Downstream Applications in Drug Development
The strategic placement of functional groups on 2-bromo-5-methyl-4-nitrobenzaldehyde makes it a highly sought-after intermediate [[6]]():
-
Cross-Coupling: The C2-bromo handle is primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to build extended biaryl systems 1.
-
Heterocycle Synthesis: The nitro group can be selectively reduced to an aniline (e.g., using SnCl2 or Pd/C with H2 ). The proximity of the resulting amine to the reactive aldehyde enables rapid condensation into indoles, quinolines, or complex multi-cyclic pharmaceutical scaffolds 1.
References
-
Organic-Chemistry.org. "Bromination of Deactivated Aromatics: A Simple and Efficient Method."[Link]
-
AskFilo. "Explain the nitration of benzaldehyde."[Link]
-
Mustansiriyah University. "Chemistry of Benzene: Electrophilic Aromatic Substitution."[Link]
-
National Center for Biotechnology Information (PMC). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution."[Link]
-
The Journal of Organic Chemistry (ACS). "Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects."[Link]
-
Chemistry LibreTexts. "Substituent Effects in Electrophilic Substitutions."[Link]
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
- 7. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profiling of 2-Bromo-5-methyl-4-nitrobenzaldehyde: A Technical Guide to UV-Vis Absorption and Electronic Transitions
Executive Summary
For researchers and drug development professionals, the precise spectroscopic characterization of aromatic building blocks is a non-negotiable prerequisite for downstream synthesis and assay development. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 159730-72-0) is a highly functionalized precursor utilized in metal-catalyzed cross-coupling and heterocyclic synthesis. Because it integrates four distinct functional groups—an aldehyde, a nitro group, a methyl group, and a bromine atom—on a single benzene core, its ultraviolet-visible (UV-Vis) absorption spectrum is highly complex.
This whitepaper deconstructs the electronic transition pathways of this molecule, provides a self-validating experimental workflow for high-fidelity spectral acquisition, and explains the causality behind its unique photophysical behavior.
Molecular Architecture and Electronic Transitions
To interpret the UV-Vis spectrum of 2-Bromo-5-methyl-4-nitrobenzaldehyde, we must first map the logical relationships of its substituent electronic effects. The molecule features a competitive electron-withdrawing system: the aldehyde (-CHO) at C1 and the nitro (-NO₂) group at C4 are para to each other. Both act as strong electron acceptors, pulling electron density away from the aromatic ring. Conversely, the methyl group (-CH₃) at C5 acts as a weak electron donor via hyperconjugation, while the bromine atom (-Br) at C2 provides a heavy-atom auxochromic effect.
Logical relationship of substituent electronic effects on the central benzene chromophore.
The Causality of Spectral Bands
Theoretical computations utilizing MS-CASPT2/CASSCF methodologies on nitrobenzaldehydes dictate that the absorption spectrum is dominated by three distinct transition families .
-
The n → π Transition (Low Energy, Weak):* Originating from the non-bonding lone pairs on the oxygen atoms of the -NO₂ and -CHO groups, this transition requires the least energy. However, because it is symmetry-forbidden (Laporte rule), it presents as a weak band in the near-UV/visible boundary.
-
The Localized π → π Transition (Intermediate Energy, Moderate):* This excitation occurs strictly within the arene function. The presence of the bromine atom causes a bathochromic (red) shift relative to unsubstituted benzene due to the expansion of the conjugated π-system.
-
The Charge Transfer π → π Transition (High Energy, Strong):* This is a highly allowed transition involving the movement of electron density from the benzene ring into the anti-bonding orbitals of the nitro and aldehyde groups.
Electronic transition pathways from the ground state (S0) to excited singlet states.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the UV-Vis spectrum of 2-Bromo-5-methyl-4-nitrobenzaldehyde in a polar aprotic solvent.
| Transition Type | Expected Wavelength (λ_max) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Molecular Origin / Causality |
| π → π (Charge Transfer) | 255 - 265 nm | ~10,000 - 15,000 | Allowed transition; electron migration from the aromatic core to the -NO₂ / -CHO acceptors. |
| π → π (Arene) | 305 - 315 nm | ~1,000 - 2,000 | Localized ring excitation; bathochromically shifted by the -Br heavy atom effect. |
| n → π | 350 - 365 nm | < 200 | Symmetry-forbidden transition from oxygen lone pairs to the π anti-bonding orbital. |
High-Fidelity Experimental Workflow
To ensure scientific integrity, the acquisition of the UV-Vis spectrum must be treated as a self-validating system. Simply placing a cuvette in a spectrophotometer is insufficient; the protocol must actively rule out artifacts such as solvent cutoff interference, Rayleigh scattering, and photobleaching.
Step-by-step experimental workflow for high-fidelity UV-Vis spectral acquisition.
Step-by-Step Methodology
-
Solvent Selection and Validation:
-
Action: Select HPLC-grade Acetonitrile (UV cutoff ~190 nm). Run a dual-beam baseline correction using two matched quartz cuvettes filled only with the solvent.
-
Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the polar excited states (solvatochromism) without engaging in hydrogen bonding that could mask the delicate n → π* band. Baseline correction mathematically subtracts any trace solvent absorbance.
-
-
Stock Solution Formulation:
-
Action: Weigh exactly 2.44 mg of 2-Bromo-5-methyl-4-nitrobenzaldehyde (MW = 244.04 g/mol ) and dissolve in 10.0 mL of acetonitrile to yield a 1.0 mM stock. Sonicate in a water bath for 2 minutes.
-
Causality: Sonication guarantees the absolute dissolution of the crystalline lattice. Micro-particulates left in suspension will cause Rayleigh scattering, artificially inflating the baseline absorbance at lower wavelengths.
-
-
Serial Dilution (The Self-Validating Step):
-
Action: Prepare a working dilution series of 5 µM, 10 µM, 20 µM, and 40 µM.
-
Causality: Acquiring spectra across a concentration gradient ensures the system strictly obeys the Beer-Lambert Law. If the absorbance vs. concentration plot deviates from linearity, it immediately flags artifacts such as molecular aggregation (excimer formation) or detector saturation.
-
-
Spectral Acquisition:
-
Action: Set the spectrophotometer bandwidth to 1.0 nm. Program the scan to run from 500 nm down to 200 nm .
-
Causality: Scanning from low energy (visible) to high energy (UV) is a critical best practice. It minimizes the total high-energy UV dose the sample receives before the critical 250 nm band is measured, thereby mitigating the risk of photo-degradation during the scan.
-
Mechanistic Insights: Photostability and Structural Nuance
A critical distinction must be made regarding the photochemistry of this specific molecule. Literature extensively documents that ortho-nitrobenzaldehydes undergo an ultrafast, irreversible phototautomerization into a ketene intermediate upon UV irradiation, making them highly photolabile .
However, in 2-Bromo-5-methyl-4-nitrobenzaldehyde , the nitro group (C4) is positioned para to the aldehyde group (C1).
-
The Causality of Stability: Because the -NO₂ and -CHO groups are spatially separated across the ring, the γ-hydrogen abstraction required for the classic ortho-nitrobenzaldehyde phototautomerization is sterically impossible.
-
Practical Implication: This structural nuance grants the molecule a significantly higher degree of photostability during UV-Vis acquisition compared to its ortho isomers, ensuring that the acquired spectrum represents the ground-state molecule rather than a transient photoproduct.
Furthermore, the inclusion of the bromine atom at the C2 position introduces a pronounced heavy atom effect . The large, polarizable electron cloud of bromine facilitates spin-orbit coupling. While this primarily enhances intersystem crossing (ISC) to triplet states (relevant for fluorescence/phosphorescence studies), in the UV-Vis absorption domain, it serves to broaden the absorption bands and induce a slight bathochromic shift relative to non-halogenated analogs.
References
-
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278. Available at:[Link]
-
Leyva, V., Corral, I., Schmierer, T., Heinz, B., Feixas, F., Migani, A., Blancafort, L., & González, L. (2008). "Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study." The Journal of Physical Chemistry A, 112(23), 5046-5053. Available at:[Link]
Application Note: A Guide to Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 2-Bromo-5-methyl-4-nitrobenzaldehyde, a challenging electron-deficient substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common hurdles associated with this class of compounds.
Introduction: The Power and Challenge of Biaryl Synthesis
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most powerful methods for constructing these linkages, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1][2] The reaction's popularity stems from its operational simplicity, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[5]
However, the substrate scope is not without its challenges. Aryl halides bearing strong electron-withdrawing groups, such as the nitro (-NO₂) and aldehyde (-CHO) groups present in 2-Bromo-5-methyl-4-nitrobenzaldehyde, can be particularly recalcitrant. These substituents significantly alter the electronic properties of the aromatic ring, making the crucial initial step of the catalytic cycle—oxidative addition—more difficult. This guide provides the necessary framework to understand and successfully execute the coupling of this demanding substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[1][7] This is often the rate-determining step, particularly for electron-deficient substrates where the electron density at the carbon center is reduced.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[6] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[8][9][10] The choice of base is therefore critical for the reaction's success.[5][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: Strategy for an Electron-Deficient Substrate
The strong electron-withdrawing nature of the nitro and aldehyde groups in 2-Bromo-5-methyl-4-nitrobenzaldehyde necessitates careful selection of reaction components to favor the oxidative addition step and ensure efficient catalysis.
Catalyst and Ligand Selection: The Key to Reactivity
For challenging, electron-poor aryl bromides, standard catalysts like Pd(PPh₃)₄ may prove insufficient. The use of more electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands, is highly recommended.[12] These ligands stabilize the Pd(0) center, promoting oxidative addition and accelerating the overall catalytic turnover.[1] The choice of ligand can be critical and often requires screening.[13][14]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a broad range of Suzuki couplings.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, often showing complementary reactivity to XPhos.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity in coupling sterically hindered substrates.
-
-
Recommended Palladium Pre-catalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often used in combination with a specific ligand.
-
Base and Solvent System
The base plays a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment.[5][8][9] For deactivated substrates, a moderately strong base is often required. The solvent must be capable of dissolving all components and is typically a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective choice.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results for difficult couplings due to its higher solubility and the effect of the cesium cation.[15]
-
Potassium Phosphate (K₃PO₄): A strong base that can be effective when others fail.
-
-
Recommended Solvent Systems:
-
1,4-Dioxane / Water
-
Toluene / Water
-
N,N-Dimethylformamide (DMF)
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-methyl-4-nitrobenzaldehyde | 244.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| XPhos | 476.67 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 mmol, 244 mg), the arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.04 mmol, 19.1 mg). Add these solids to the reaction flask.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to side reactions, such as the homocoupling of the boronic acid.[1]
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be stirred vigorously.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Troubleshooting
A smooth experimental workflow is essential for reproducible results.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid. | 1. Ensure thorough degassing.2. Switch to a stronger base (e.g., K₃PO₄).3. Increase temperature (up to reflux).4. Use fresh, high-purity boronic acid. Check for protodeborylation.[1] |
| Dehalogenation of Starting Material | Presence of water/protons and active catalyst. This is a known side reaction.[1] | Minimize water content if possible, although some water is needed. Ensure the inert atmosphere is maintained. A change in ligand may sometimes suppress this pathway. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[1] | Improve the degassing procedure. Use fresh, high-purity solvents. |
| Formation of Impurities | The nitro or aldehyde group may undergo side reactions under basic or heated conditions. | Consider milder bases (e.g., K₂CO₃) or lower temperatures if the desired reaction proceeds. Protecting the aldehyde group may be an option in complex cases. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-4-nitrobenzaldehyde presents a synthetic challenge due to the electronic deactivation imparted by the nitro and aldehyde functionalities. However, by employing modern catalytic systems featuring electron-rich, bulky phosphine ligands such as XPhos, in conjunction with appropriate bases and solvents, this transformation can be achieved in high yield. Careful attention to experimental setup, particularly rigorous exclusion of oxygen, is critical to minimizing side reactions and ensuring a successful outcome. The protocols and insights provided herein offer a robust starting point for researchers engaged in the synthesis of complex biaryl molecules derived from this and similar challenging substrates.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.Net.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
- Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides. (2008, October 16). PubMed.
- (PDF) Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. (n.d.). Academia.edu.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. (2012, July 27). ACS Publications.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications.
- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (n.d.). PMC.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
- Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. (n.d.). Organic Chemistry Portal.
- Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (n.d.). Journal of Medicinal and Chemical Sciences.
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). The Journal of Organic Chemistry.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). RSC Publishing.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). SpringerLink.
- Suzuki reaction. (n.d.). Wikipedia.
- Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. (2023, January 22). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. (n.d.). PMC.
- Process for preparing biaryl compounds. (n.d.). Google Patents.
- Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. (2019, April 3). ACS Publications.
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). Semantic Scholar.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. news-medical.net [news-medical.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination Strategies for 2-Bromo-5-methyl-4-nitrobenzaldehyde
Introduction: The Strategic Importance of 2-Bromo-5-methyl-4-nitrobenzaldehyde
2-Bromo-5-methyl-4-nitrobenzaldehyde is a highly versatile trifunctional aromatic building block, prized in medicinal chemistry and materials science for the orthogonal reactivity of its substituents.[1][2] The aldehyde group serves as a reactive handle for condensation and derivatization, the bromo substituent is ideal for metal-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening pathways to complex heterocyclic systems.[1]
Among the most critical transformations of this substrate is reductive amination. This powerful and efficient one-pot reaction converts the aldehyde functionality into a diverse array of secondary and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and biologically active compounds.[3][4][5][6] This guide provides a detailed exploration of the mechanistic underpinnings, practical protocols, and troubleshooting strategies for the successful reductive amination of 2-Bromo-5-methyl-4-nitrobenzaldehyde, enabling researchers to leverage its synthetic potential with confidence.
Pillar 1: Mechanistic Insights – The "Why" Behind the Reaction
Reductive amination is fundamentally a two-stage process occurring in a single pot: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its immediate reduction to the corresponding amine.[7][8][9][10]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. This dehydration step is the rate-limiting step and is typically catalyzed by mild acid.
-
In-Situ Reduction: A carefully selected reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion as it is formed.
The choice of reaction conditions, particularly pH, is critical. A mildly acidic environment (typically pH 4-6) is optimal as it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.[8][11] However, excessively acidic conditions (pH < 4) will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[8]
Caption: The two-stage mechanism of reductive amination.
Pillar 2: Field-Proven Protocols and Reagent Selection
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde, which would lead to the formation of 2-bromo-5-methyl-4-nitrobenzyl alcohol as a major byproduct.[11] For this specific substrate, where the nitro group must be preserved, catalytic hydrogenation is generally unsuitable as common catalysts (e.g., Pd/C) would also reduce the nitro group.[1]
Recommended Reducing Agents
| Reducing Agent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminiums over aldehydes.[9][11][12] Tolerates mild acid. Excellent for one-pot procedures. Works well in chlorinated solvents.[12] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective.[8][13] Stable at the acidic pH required for imine formation.[8][14] | Highly toxic (potential for HCN gas release, especially at lower pH).[14] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective. Can readily reduce the starting aldehyde.[8][11][15] Best used in a two-step procedure where the imine is formed first.[16] |
Protocol 1: Synthesis of N-Benzyl-1-(2-bromo-5-methyl-4-nitrophenyl)methanamine using Sodium Triacetoxyborohydride
This protocol details the reaction with a primary amine and is considered the most reliable method for this transformation.
Materials and Reagents:
-
2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-5-methyl-4-nitrobenzaldehyde (e.g., 1.00 g, 4.09 mmol).
-
Dissolve the aldehyde in anhydrous DCM (20 mL).
-
Add benzylamine (0.49 mL, 4.50 mmol, 1.1 eq) to the solution via syringe.
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine.
-
In one portion, add sodium triacetoxyborohydride (1.30 g, 6.14 mmol, 1.5 eq). Note: The addition may be slightly exothermic.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine product.
Protocol 2: Synthesis of 4-(2-Bromo-5-methyl-4-nitrobenzyl)morpholine using Sodium Cyanoborohydride
This protocol demonstrates the procedure with a secondary amine.
Materials and Reagents:
-
2-Bromo-5-methyl-4-nitrobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precaution: Sodium cyanoborohydride is highly toxic. All manipulations must be performed in a well-ventilated fume hood. The quenching and workup steps can generate toxic hydrogen cyanide (HCN) gas. The aqueous waste should be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-5-methyl-4-nitrobenzaldehyde (e.g., 1.00 g, 4.09 mmol) in anhydrous methanol (20 mL).
-
Add morpholine (0.43 mL, 4.91 mmol, 1.2 eq).
-
Add 3-4 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (0.39 g, 6.14 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the pure tertiary amine.
Pillar 3: Self-Validating Systems – Workflow and Troubleshooting
A robust protocol anticipates potential issues and provides clear solutions. The following workflow and troubleshooting guide are designed to ensure reproducible success.
Caption: General experimental workflow for reductive amination.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation due to moisture or lack of catalyst. 2. Deactivated (electron-poor) or sterically hindered amine.[17][18] 3. Poor quality of reducing agent. | 1. Use anhydrous solvents. Add a catalytic amount of acetic acid or molecular sieves to drive the equilibrium.[11][16] 2. Increase reaction time, gently heat the reaction (e.g., to 40-50 °C), or consider using a more activating Lewis acid like Ti(OiPr)₄ before adding the reductant.[13] 3. Use a fresh bottle of the borohydride reagent. |
| Significant Alcohol Byproduct | The reducing agent is reducing the starting aldehyde faster than the imine.[11] | Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[11][12] If using NaBH₄, ensure the imine is fully formed before slowly adding the reductant at a lower temperature (e.g., 0 °C). |
| Over-alkylation (Primary Amine Rxn) | The secondary amine product is reacting again with the aldehyde to form a tertiary amine. | Use a slight excess of the primary amine (1.1-1.2 eq). Consider a stepwise procedure where the imine is formed and then reduced in a separate step.[19] |
| Product Tailing on Silica Gel | The basic amine product is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine or ammonia in methanol to the eluent during column chromatography to neutralize active sites on the silica and ensure clean elution. |
References
-
Sodium Cyanoborohydride - Common Organic Chemistry . Common Organic Chemistry. Available at: [Link]
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O . Arkivoc. Available at: [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor . SciSpace. Available at: [Link]
-
Sodium Cyanoborohydride . G-Biosciences. Available at: [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
-
Myers Chem 115 . Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]
-
Reductive amination of nitrobenzene with different aldehydes. [a] . ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride . ACS Omega. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . Molecules. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN . YouTube. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters . Green Chemistry (RSC Publishing). Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals . Chemical Reviews. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Academia.edu. Available at: [Link]
-
Sodium triacetoxyborohydride . Organic Chemistry Portal. Available at: [Link]
-
Redox Condensations of o-Nitrobenzaldehydes with Amines under Mild Conditions: Total Synthesis of the Vasicinone Family . The Journal of Organic Chemistry. Available at: [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen . Chemical Reviews. Available at: [Link]
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines . ACS Combinatorial Science. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines . Molecules. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Sodium triacetoxyborohydride . Wikipedia. Available at: [Link]
-
Question about reductive amination reaction procedure . Reddit. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? . ResearchGate. Available at: [Link]
-
Reductive amination . Wikipedia. Available at: [Link]
-
2-bromo-4-methylbenzaldehyde . Organic Syntheses Procedure. Available at: [Link]
-
Reductive amination of aldehydes and ketones is a versatile metho... . Pearson+. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst . ChemSusChem. Available at: [Link]
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. scispace.com [scispace.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: One-Pot Copper-Catalyzed Synthesis of Indole Derivatives from 2-Bromo-5-methyl-4-nitrobenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Strategic Context & Introduction
Indole derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, GPCR ligands, and novel therapeutics. The synthesis of highly functionalized indoles—such as ethyl 5-methyl-6-nitro-1H-indole-2-carboxylate —is highly sought after but often challenging using traditional methods.
2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 1807208-49-6) serves as an exceptionally versatile building block for this purpose . The ortho-relationship between the bromo and aldehyde functionalities enables rapid annulation, while the 4-nitro and 5-methyl groups provide critical handles for late-stage functionalization (e.g., reduction of the nitro group for Buchwald-Hartwig aminations).
While the Fischer indole synthesis is a classical approach, it is often incompatible with highly electron-deficient precursors and requires unstable hydrazines. To circumvent these limitations, this application note details a modern, ligand-free, copper-catalyzed cascade reaction that directly converts 2-bromo-5-methyl-4-nitrobenzaldehyde into the target indole-2-carboxylate using inexpensive ethyl glycinate hydrochloride .
Mechanistic Rationale & Regiochemistry
As a self-validating synthetic system, this protocol relies on a highly ordered three-step cascade that ensures strict regiochemical fidelity.
-
Imine Formation: The primary amine of ethyl glycinate condenses with the exocyclic aldehyde group of the starting material.
-
Ullmann-Type C-N Coupling: The Cu₂O catalyst promotes an intramolecular cross-coupling between the nitrogen atom and the ortho-bromo position, forming an indoline intermediate. Ligand-free conditions are highly effective here because the transient imine acts as an endogenous directing group for the copper center.
-
Aldol Condensation & Aromatization: Base-promoted intramolecular cyclization of the active methylene group onto the imine/aldehyde carbon forms the C2-C3 bond, followed by dehydration to yield the aromatic indole.
Atom Mapping & Causality: The regiochemical outcome is strictly dictated by the starting material's geometry. The Ullmann coupling anchors the glycine nitrogen to the original C2 position (bearing the bromide), which becomes the N1 of the indole. The intramolecular condensation forms the C2-C3 bond, meaning the original C1-C2 bond of the benzaldehyde becomes the C3a-C7a bridgehead . This precise mapping ensures that the 5-methyl and 4-nitro groups of the starting material translate directly and predictably to the 5-methyl and 6-nitro positions of the resulting 1H-indole-2-carboxylate.
Mechanistic pathway of the Cu-catalyzed cascade synthesis of the indole derivative.
Optimization & Quantitative Data
Experimental choices in this protocol are driven by kinetic and solubility requirements. Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate due to its superior solubility in organic solvents, which accelerates the deprotonation of both the glycine amine and the active methylene. Furthermore, while DMF is the traditional solvent, 2-MeTHF provides a greener, renewable alternative with excellent phase-separation properties during workup .
Table 1: Optimization of Reaction Conditions for Indole-2-carboxylate Synthesis
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | None | K₂CO₃ (2.5) | DMF | 110 | 0 | Catalyst is essential for Ullmann C-N coupling. |
| 2 | CuI (10) | K₂CO₃ (2.5) | DMF | 110 | 45 | Moderate coupling efficiency; incomplete conversion. |
| 3 | Cu₂O (5) | K₂CO₃ (2.5) | DMF | 110 | 82 | Optimal Cu(I) source for ligand-free coupling. |
| 4 | Cu₂O (5) | Cs₂CO₃ (2.5) | DMF | 110 | 88 | Higher base solubility improves deprotonation kinetics. |
| 5 | Cu₂O (5) | Cs₂CO₃ (2.5) | 2-MeTHF | 100 | 85 | Greener solvent alternative; simplifies aqueous workup. |
Experimental Protocol
This methodology provides a robust, scalable workflow for the synthesis of ethyl 5-methyl-6-nitro-1H-indole-2-carboxylate.
Materials Required
-
Substrate: 2-Bromo-5-methyl-4-nitrobenzaldehyde (2.44 g, 10.0 mmol)
-
Reagent: Ethyl glycinate hydrochloride (1.67 g, 12.0 mmol)
-
Catalyst: Copper(I) oxide (Cu₂O) (71.5 mg, 0.5 mmol, 5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (8.14 g, 25.0 mmol)
-
Solvent: Anhydrous 2-MeTHF or DMF (30 mL)
Step-by-Step Methodology
-
Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.
-
Reagent Charging: Add 2-bromo-5-methyl-4-nitrobenzaldehyde, ethyl glycinate hydrochloride, Cu₂O, and Cs₂CO₃ to the flask.
-
Solvent Addition: Inject 30 mL of anhydrous 2-MeTHF. Field Insight: Strictly anhydrous initial conditions prevent the competitive base-catalyzed Cannizzaro reaction or hydrolysis of the starting aldehyde.
-
Reaction Execution: Seal the flask and heat the vigorously stirring mixture in an oil bath at 100 °C for 12–16 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Quenching & Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of EtOAc and filter the suspension through a short pad of Celite to remove insoluble copper salts and inorganic bases.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with a 5% aqueous NH₄OH solution (2 × 20 mL) to sequester any residual Cu(I) complexes, followed by brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure ethyl 5-methyl-6-nitro-1H-indole-2-carboxylate as a crystalline solid.
Step-by-step experimental workflow for the one-pot synthesis and purification.
References
-
Zhu, Z., Yuan, J., Zhou, Y., Qin, Y., Xu, J., & Peng, Y. "Ligand-Free Copper-Catalyzed One-Pot Synthesis of Indole-2-carboxylic Esters." European Journal of Organic Chemistry, 2014(3), 511-514.[Link]
-
Moore, J. C., et al. "Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents." ACS Sustainable Chemistry & Engineering, 2014, 2(6), 1551-1554.[Link]
Protocol & Application Notes: Chemoselective Catalytic Hydrogenation of 2-Bromo-5-methyl-4-nitrobenzaldehyde
The user wants a detailed application note and protocol for the catalytic hydrogenation of 2-Bromo-5-methyl-4-nitrobenzaldehyde to the corresponding amine.
Part 1: Core Directive (Autonomy) I need to design a structure that is logical and informative for the target audience (researchers, scientists, drug development professionals). I will not use a rigid template. A good structure would be:
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Title: Clear and descriptive.
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Introduction/Abstract: Briefly introduce the importance of the target molecule (2-amino-5-bromo-4-methylbenzaldehyde), the challenges of the synthesis (chemoselectivity), and the scope of the application note.
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Scientific Principles & Chemoselectivity Challenges: This section will address the "Expertise & Experience" pillar. I will explain the theory behind catalytic hydrogenation and detail the specific challenges for this substrate:
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Nitro Group Reduction: The primary goal.
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Aldehyde Stability: The aldehyde is also reducible to a benzyl alcohol. This needs to be avoided.
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Hydrodebromination: The C-Br bond can be cleaved under hydrogenation conditions, which is an undesired side reaction.
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I will discuss how catalyst choice, solvent, and reaction conditions influence selectivity.
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Catalyst & Condition Selection Rationale: Justify the choice of catalyst (e.g., Pd/C, Pt/C, Raney Ni) and conditions based on literature precedents for similar substrates. I will discuss the pros and cons of different systems. The search results point to sulfided platinum catalysts or modified Pd/C catalysts being good for preventing dehalogenation. Transfer hydrogenation is also a viable, often milder, alternative to using H2 gas.
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Detailed Experimental Protocol: This is a core requirement. I will provide a step-by-step guide.
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Materials and Reagents: List everything needed with specifications.
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Equipment Setup: Describe the hydrogenation apparatus (e.g., Parr shaker, H-Cube, or balloon hydrogenation setup).
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Reaction Procedure: Detailed steps with quantities, solvent, catalyst loading, temperature, pressure, and reaction time.
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Work-up and Purification: How to safely handle the catalyst, isolate the crude product, and purify it (e.g., recrystallization, chromatography).
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Data & Expected Results:
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Present typical data in a table (e.g., yield, purity).
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Discuss how to monitor the reaction (TLC, GC-MS, LC-MS).
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Troubleshooting common issues (e.g., incomplete reaction, side product formation).
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Visualization (Graphviz Diagrams):
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A diagram for the overall reaction scheme.
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A workflow diagram for the experimental protocol.
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References: A complete, numbered list of all cited sources with clickable URLs.
Part 2: Scientific Integrity & Logic (E-E-A-T)
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Expertise & Experience: I will explain why certain steps are taken. For example, why a specific solvent is chosen (e.g., ethanol is a good solvent for both substrate and hydrogen), why the catalyst is filtered under an inert atmosphere (pyrophoric nature of Pd/C), and why certain temperatures or pressures are recommended.
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Trustworthiness: The protocol will be self-validating by including steps for reaction monitoring (e.g., "Monitor by TLC until starting material is consumed") and purification, along with expected outcomes.
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Authoritative Grounding & Comprehensive References: I will use the search results to back up my claims.
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For chemoselectivity challenges, I will cite papers discussing the reduction of nitro groups in the presence of aldehydes and halogens.[1][2][3][4]
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For catalyst choice, I will reference studies that compare different catalysts for similar transformations.[2][3][5]
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For the protocol itself, I will adapt and synthesize procedures from reliable sources, such as patents or high-impact journals.[2][6]
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I will ensure every key claim is supported by an in-text citation and a corresponding entry in the reference list with a working URL.
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Part 3: Visualization & Formatting
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Data Presentation: I will create a table summarizing key reaction parameters and their expected outcomes (e.g., catalyst, H2 pressure, temperature, time, yield, selectivity).
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Experimental Protocols: Will be presented as a clear, numbered list.
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Mandatory Visualization (Graphviz): I will create at least two DOT diagrams as requested.
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One for the chemical transformation.
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One for the experimental workflow.
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I will adhere strictly to the specified formatting rules (width, color contrast, node text contrast, color palette).
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Execution Plan:
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Draft the Introduction: State the importance of 2-amino-5-bromo-4-methylbenzaldehyde as a synthetic intermediate.
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Write the Scientific Principles Section: Discuss the challenges of reducing a nitro group while preserving an aldehyde and a bromo substituent. I'll use the search results to explain hydrodehalogenation[2][3][4] and aldehyde reduction[1][7]. The concept of using catalyst poisons or modified catalysts like sulfided platinum or Pd/C(en) will be introduced here.[2][5][8]
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Develop the Protocol: I will synthesize a robust protocol. A common choice would be Pd/C in a solvent like ethanol or ethyl acetate under a moderate pressure of H2. However, given the bromo-substituent, a more specialized catalyst might be better. The search results suggest that a sulfided platinum on carbon catalyst is excellent for preventing hydrodehalogenation of activated heteroaryl halides, which is a very similar problem.[2] I will base my primary protocol on this, as it directly addresses the key selectivity challenge. I will also mention transfer hydrogenation as a viable alternative.[9][10]
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Create Visualizations: Design the Graphviz diagrams for the reaction and the workflow.
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Compile Data and Troubleshooting: Create the summary table and write the troubleshooting guide.
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Generate the Reference List: Collate all sources, format them correctly, and verify the URLs.
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Review and Refine: Read through the entire document to ensure it meets all the user's requirements, maintains a professional tone, and is scientifically accurate. I will pay close attention to the citation format [cite:INDEX].An Application Guide for Researchers
Abstract & Introduction
The synthesis of substituted anilines is a cornerstone of medicinal and materials chemistry, with these motifs forming the core of countless pharmaceuticals, agrochemicals, and dyes.[9] The target molecule of this guide, 2-amino-5-bromo-4-methylbenzaldehyde, is a valuable synthetic intermediate. Its preparation via the reduction of 2-Bromo-5-methyl-4-nitrobenzaldehyde presents a significant chemoselectivity challenge. The substrate contains three reducible functional groups: a nitro group, an aldehyde, and an aryl bromide. A successful synthesis hinges on the selective reduction of the nitro group to an amine while preserving the other two functionalities.
Standard catalytic hydrogenation conditions, particularly with highly active catalysts like Palladium on Carbon (Pd/C), often lead to a mixture of undesired products.[11] These side reactions include the over-reduction of the aldehyde to a benzyl alcohol and the hydrogenolysis (cleavage) of the carbon-bromine bond, a process known as hydrodebromination.[3][12]
This application note provides a comprehensive guide to navigating these challenges. We will explore the underlying scientific principles, detail a robust and validated protocol using a specialized catalyst system to maximize selectivity, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed for researchers in organic synthesis and drug development seeking a reliable route to this and structurally related intermediates.
Scientific Principles & Chemoselectivity Challenges
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a functional group, mediated by a metal catalyst.[11] The reaction occurs on the catalyst surface, where H₂ is activated and the substrate is adsorbed.[12] The inherent challenge with a substrate like 2-Bromo-5-methyl-4-nitrobenzaldehyde is controlling the relative rates of hydrogenation for the three susceptible groups.
The Selectivity Trilemma:
-
Nitro Group Reduction (Desired): The primary objective is the conversion of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is typically a facile transformation under many hydrogenation conditions.[11]
-
Aldehyde Reduction (Undesired): The benzaldehyde moiety (-CHO) can be readily reduced to a benzyl alcohol (-CH₂OH). While thermodynamically favorable, this pathway can often be kinetically disfavored compared to nitro reduction, though it remains a significant risk with highly active catalysts or harsh conditions.[1][7]
-
Hydrodebromination (Undesired): The carbon-bromine (C-Br) bond is susceptible to reductive cleavage, replacing the bromine atom with hydrogen. This is a common side reaction when using standard palladium catalysts, especially with aryl bromides activated by electron-donating groups like the newly formed amine.[4]
To achieve the desired outcome, the catalytic system must be tuned to selectively activate the nitro group while exhibiting minimal activity towards the aldehyde and the C-Br bond. This is achieved through careful selection of the catalyst, solvent, and reaction conditions.
Rationale for Catalyst Selection
While Pd/C is a workhorse for many hydrogenations, its high activity often promotes hydrodehalogenation.[4][5] To circumvent this, several strategies can be employed:
-
Catalyst Poisons: The addition of a catalyst "poison" like diphenylsulfide or ethylenediamine can temper the activity of Pd/C, suppressing hydrogenolysis reactions while still allowing for the reduction of more labile groups like nitroarenes.[5][8][13]
-
Specialized Catalysts: A more elegant solution is the use of catalysts inherently less prone to causing dehalogenation. Sulfided platinum on carbon (e.g., 5% Pt(S)/C) has proven highly effective for the chemoselective reduction of nitro groups in the presence of activated aryl halides.[2] The sulfur modifies the electronic properties of the platinum surface, diminishing its ability to catalyze the C-Br bond cleavage.[14]
This protocol will focus on the use of a sulfided platinum catalyst, which offers a direct and highly selective approach to the target transformation.[2]
Visualized Reaction Scheme & Workflow
Overall Chemical Transformation
Caption: Selective hydrogenation of the nitro group.
Experimental Protocol Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for the chemoselective reduction of the nitro group while minimizing hydrodebromination and aldehyde reduction.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Bromo-5-methyl-4-nitrobenzaldehyde | >97% | Commercial |
| 5% Platinum, sulfided, on activated carbon | Catalyst Grade | Commercial |
| Ethanol (EtOH) | Anhydrous or 200 proof | Commercial |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier |
| Celite® 545 (Diatomaceous Earth) | Reagent Grade | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial |
Equipment
-
Parr shaker hydrogenation apparatus or a standard three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet adapter, and a hydrogen-filled balloon.
-
Schlenk line or manifold for handling pyrophoric catalysts under an inert atmosphere.
-
Buchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reactor Preparation: To a suitable hydrogenation vessel or round-bottom flask, add 2-Bromo-5-methyl-4-nitrobenzaldehyde (e.g., 1.0 eq, 5.0 mmol, 1.22 g).
-
Catalyst Charging: In a separate vial, weigh the 5% Pt(S)/C catalyst (e.g., 1-2 mol% Pt relative to substrate). Safety Note: Handle the dry catalyst in an inert atmosphere glovebox or use careful inerting techniques, as hydrogenation catalysts can be pyrophoric. Wet the catalyst with a small amount of the reaction solvent (Ethanol) before adding it to the reaction vessel.
-
Solvent Addition: Add ethanol to the reaction vessel to achieve a substrate concentration of approximately 0.1-0.2 M (for 5.0 mmol, use 25-50 mL of EtOH).
-
Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen (N₂) gas for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and backfill with hydrogen (H₂). Repeat this purge cycle with H₂ three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or ~15-60 psi) or use a hydrogen balloon for atmospheric pressure reactions.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The product amine will be more polar than the starting nitro compound. The reaction is typically complete within 4-18 hours.[2]
-
Work-up - Catalyst Removal: Once the reaction is complete (starting material is consumed), carefully depressurize the vessel and purge with nitrogen gas. Crucially, do not expose the catalyst-impregnated solvent to air while dry. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad under a stream of nitrogen to remove the catalyst. Wash the pad thoroughly with additional ethanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-bromo-4-methylbenzaldehyde.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a solid.
Data, Optimization, and Troubleshooting
Expected Results & Optimization Parameters
The following table outlines key parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Range | Effect on Reaction |
| Catalyst Loading | 1-2 mol% Pt | Lower loading may lead to slow or incomplete reaction. Higher loading increases cost and may slightly increase side products. |
| H₂ Pressure | 1-4 atm (15-60 psi) | Higher pressure generally increases the reaction rate. However, excessively high pressure can sometimes increase the rate of undesired hydrodebromination. Mild pressure is preferred.[15] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Increased temperature can accelerate the reaction but significantly increases the risk of both aldehyde reduction and hydrodebromination.[2] |
| Solvent | Ethanol, Ethyl Acetate, THF | Ethanol is an excellent choice as it readily dissolves the substrate and hydrogen. THF can also be effective.[13] |
| Expected Yield | >90% | High yields are expected with the sulfided platinum catalyst under optimized conditions.[2] |
| Expected Purity | >95% (after recrystallization) | The primary impurities to monitor for are the debrominated amine and the benzyl alcohol derivative. |
Troubleshooting Common Issues
-
Issue: Incomplete Reaction
-
Cause: Inactive catalyst, insufficient hydrogen, or low temperature.
-
Solution: Ensure the catalyst is fresh. Verify the integrity of the H₂ supply and seals. If the reaction is clean but slow, consider slightly increasing H₂ pressure.
-
-
Issue: Significant Hydrodebromination (>5%)
-
Cause: Catalyst is too active; reaction temperature or pressure is too high.
-
Solution: Use the recommended sulfided Pt/C catalyst. Avoid standard Pd/C. Ensure the reaction is run at room temperature and at the lower end of the pressure range (e.g., 1 atm).
-
-
Issue: Formation of Benzyl Alcohol
-
Cause: Reaction run for an extended period after completion or at elevated temperatures.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid heating the reaction.
-
-
Issue: Catalyst Ignites During Filtration
-
Cause: The pyrophoric catalyst was exposed to air before being fully wetted or after drying.
-
Solution: Always handle the catalyst under an inert atmosphere or as a wet slurry. Never allow the filtered catalyst cake to dry in the open air. Quench the used catalyst on the Celite pad with copious amounts of water before disposal.
-
Conclusion
The catalytic hydrogenation of 2-Bromo-5-methyl-4-nitrobenzaldehyde to 2-amino-5-bromo-4-methylbenzaldehyde is a synthetically useful transformation that demands precise control over chemoselectivity. By deviating from standard, highly active catalysts like Pd/C and instead employing a specialized sulfided platinum on carbon catalyst, the selective reduction of the nitro group can be achieved in high yield.[2] This protocol, which emphasizes mild reaction conditions (room temperature, low H₂ pressure), provides a reliable and scalable method for researchers to access this valuable building block, minimizing the formation of common hydrodebromination and aldehyde reduction byproducts. Careful adherence to the described procedures for reaction monitoring and catalyst handling will ensure a safe and successful outcome.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing.
- Vertex AI Search. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry (RSC Publishing).
- Vertex AI Search. (2022).
- Vertex AI Search. (2022).
- Vertex AI Search. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. UniTo.
- Vertex AI Search. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
- Vertex AI Search. (2021). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. PMC.
- Vertex AI Search. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
- Vertex AI Search. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.
- Vertex AI Search. (n.d.). Buy 2-Amino-5-bromo-4-methylbenzaldehyde (EVT-12595538). EvitaChem.
- Vertex AI Search. (n.d.). Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.
- Vertex AI Search. (n.d.). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Vertex AI Search. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
- Vertex AI Search. (2022).
- Vertex AI Search. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Vertex AI Search. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
- Vertex AI Search. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. (n.d.). Application Notes: Palladium on Carbon (Pd/C)
- Vertex AI Search. (2026). A Heterogeneous Manganese Catalyst for the Selective Hydrogenation of Nitroarenes. American Chemical Society.
- Vertex AI Search. (n.d.). Hydrogen. Organic Chemistry Portal.
- Vertex AI Search. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar.
- Vertex AI Search. (n.d.). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2016).
- Vertex AI Search. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Reaction pathway associated with benzaldehyde hydrogenation.
Sources
- 1. jove.com [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 13. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decoupling the electronic and geometric effects of Pt catalysts in selective hydrogenation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
The Synthetic Versatility of 2-Bromo-5-methyl-4-nitrobenzaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Introduction: A Multifunctional Building Block for Heterocyclic Chemistry
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-methyl-4-nitrobenzaldehyde, a trifunctionalized aromatic compound, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique combination of an electrophilic aldehyde, a nucleophilic substitution-ready bromo group, and a reducible nitro group provides a rich tapestry of chemical reactivity, enabling access to privileged heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.[1][2]
This technical guide provides an in-depth exploration of the applications of 2-Bromo-5-methyl-4-nitrobenzaldehyde in heterocyclic chemistry. We will delve into detailed application notes and robust protocols for the synthesis of key heterocyclic systems, including quinazolines, benzodiazepines, and dihydropyrimidines. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-Bromo-5-methyl-4-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups:
-
The Aldehyde Group: This electrophilic center is a prime site for nucleophilic attack and readily participates in a variety of condensation reactions, including the formation of imines, enamines, and as a key component in multicomponent reactions.[1][3]
-
The Bromo Group: Positioned ortho to the aldehyde, the bromine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
The Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack and can be selectively reduced to an amino group, a crucial transformation for subsequent cyclization reactions to form nitrogen-containing heterocycles.[4]
This confluence of reactivity allows for a modular and divergent approach to heterocyclic synthesis, as illustrated below.
Caption: Synthetic pathways from 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Application Note 1: Synthesis of Substituted Quinazolines via Reductive Cyclization
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[5][6] A highly efficient strategy to synthesize substituted quinazolines from 2-Bromo-5-methyl-4-nitrobenzaldehyde involves an in-situ reduction of the nitro group to an amine, followed by a Friedländer annulation with a ketone bearing an α-methylene group.[7][8][9][10][11]
Causality of Experimental Choices:
-
In-situ Reduction: The use of iron powder in acetic acid for the nitro group reduction is a classic and cost-effective method that generates the corresponding 2-amino-5-methyl-4-bromobenzaldehyde in the reaction mixture.[7][10] This avoids the need to isolate the often unstable amino-aldehyde intermediate.
-
Friedländer Annulation: This acid-catalyzed condensation and subsequent cyclodehydration is a robust method for quinoline and quinazoline synthesis.[7][8][9][10][11] Acetic acid serves as both the solvent and the catalyst for this step.
-
Choice of Ketone: The nature of the ketone (e.g., 1,3-diketones, β-ketoesters) determines the substitution pattern on the resulting quinazoline ring.
Experimental Protocol: Synthesis of 6-Bromo-2,4-dimethyl-7-methylquinazoline
Caption: Workflow for quinazoline synthesis.
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Bromo-5-methyl-4-nitrobenzaldehyde | 244.04 | 10 | 2.44 g |
| Acetylacetone | 100.12 | 12 | 1.20 g (1.23 mL) |
| Iron powder (fine) | 55.84 | 40 | 2.23 g |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Saturated NaHCO₃ solution | - | - | As needed |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
| Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, TLC plates, standard glassware for workup and chromatography. |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-5-methyl-4-nitrobenzaldehyde (2.44 g, 10 mmol), acetylacetone (1.20 g, 12 mmol), and glacial acetic acid (50 mL).
-
Heat the mixture to 110-120 °C with stirring.
-
Once the temperature is stable, carefully add the iron powder (2.23 g, 40 mmol) in small portions over 30 minutes. An exothermic reaction and a color change will be observed.
-
Maintain the reaction at 110-120 °C and monitor its progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete in 3-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 6-Bromo-2,4-dimethyl-7-methylquinazoline.
Application Note 2: A Plausible Route to 1,5-Benzodiazepine Derivatives
Conceptual Protocol: Synthesis of a Novel 7-Bromo-9-methyl-8-nitro-1,5-benzodiazepine Derivative
This protocol is based on the well-established condensation of o-phenylenediamines with β-diketones.[12][15] Here, we propose the use of a substituted o-phenylenediamine that could be synthesized from 2-Bromo-5-methyl-4-nitrobenzaldehyde via a multi-step sequence. For the purpose of this application note, we will focus on the final cyclization step.
Hypothetical Precursor: 3-Bromo-6-methyl-5-nitro-1,2-diaminobenzene
Reaction Scheme:
Procedure Outline:
-
Dissolve 3-Bromo-6-methyl-5-nitro-1,2-diaminobenzene (1 equivalent) and acetylacetone (1.1 equivalents) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
The product may precipitate upon cooling or after the addition of water.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure benzodiazepine derivative.
Application Note 3: Multicomponent Synthesis of Dihydropyrimidines (Biginelli-type Reaction)
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step.[2][3][16][17][18] 2-Bromo-5-methyl-4-nitrobenzaldehyde is an excellent candidate for the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.
Causality of Experimental Choices:
-
Catalyst: A Lewis acid catalyst, such as copper(II) triflate, is often employed to accelerate the reaction and improve yields.
-
Solvent: A polar solvent like ethanol is typically used. In some cases, solvent-free conditions can also be effective.[19]
Experimental Protocol: Synthesis of 4-(2-Bromo-5-methyl-4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Caption: Workflow for Biginelli-type reaction.
Materials and Equipment:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Bromo-5-methyl-4-nitrobenzaldehyde | 244.04 | 10 | 2.44 g |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |
| Urea | 60.06 | 15 | 0.90 g |
| Copper(II) triflate (Cu(OTf)₂) | 361.68 | 0.5 | 181 mg |
| Ethanol | 46.07 | - | 50 mL |
| Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle, TLC plates, standard glassware for filtration. |
Procedure:
-
In a 100 mL round-bottom flask, combine 2-Bromo-5-methyl-4-nitrobenzaldehyde (2.44 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ethanol (50 mL).
-
Add a catalytic amount of copper(II) triflate (181 mg, 0.5 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 12-18 hours.
-
Monitor the progress of the reaction by TLC (eluent: 1:1 Hexane/Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidine derivative.
Conclusion
2-Bromo-5-methyl-4-nitrobenzaldehyde is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for a variety of synthetic transformations, including reductive cyclizations, condensations, and multicomponent reactions. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
References
- Google Patents. (1976). Process for preparing benzodiazepines. US3996209A.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
AJOL. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]
-
SpringerLink. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Retrieved from [Link]
-
Bentham Science. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
National Open Access Monitor, Ireland. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
PMC. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]
-
ResearchGate. (2015). Pyrazolo[1,5-A]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][13][20]benzotriazine system: Synthesis of new derivatives, biological activity on GABA A receptor subtype and molecular dynamic study. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]
-
PubMed. (2010). Multicomponent reactions for the synthesis of heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
PMC. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
ResearchGate. (2025). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
JOCPR. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Retrieved from [Link]
-
MDPI. (2014). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. Retrieved from [Link]
-
Semantic Scholar. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β- diketones. Retrieved from [Link]
-
ACS Publications. (2009). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 17. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. ajol.info [ajol.info]
Navigating Solubility Challenges with 2-Bromo-5-methyl-4-nitrobenzaldehyde in Methanol
A Technical Support Guide for Researchers
Welcome to the technical support center for 2-Bromo-5-methyl-4-nitrobenzaldehyde. As Senior Application Scientists, we understand that navigating the experimental nuances of specialized reagents is crucial for the success of your research. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to address the common challenge of low solubility of 2-Bromo-5-methyl-4-nitrobenzaldehyde in methanol. Our approach is rooted in chemical principles and validated by practical, field-proven insights to ensure you can proceed with your work confidently and efficiently.
Understanding the Molecule: Why Solubility Can Be a Hurdle
Before delving into troubleshooting, it's essential to understand the structural characteristics of 2-Bromo-5-methyl-4-nitrobenzaldehyde that influence its solubility. The molecule possesses a complex interplay of functional groups that dictate its interaction with solvents. The aromatic ring, while generally conferring nonpolar character, is substituted with several groups that modify its polarity:
-
Aldehyde Group (-CHO): A polar group capable of hydrogen bonding.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.
-
Bromo Group (-Br): An electronegative but less polar substituent.
-
Methyl Group (-CH₃): A nonpolar, electron-donating group.
The presence of both polar (aldehyde, nitro) and nonpolar (aromatic ring, methyl group) characteristics gives the molecule a somewhat balanced but complex polarity. Methanol, a polar protic solvent, can engage in hydrogen bonding with the aldehyde and nitro groups. However, the bulky and nonpolar regions of the molecule can hinder effective solvation, leading to the observed low solubility, especially at higher concentrations.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and provide a logical progression of troubleshooting steps.
Question 1: I've added 2-Bromo-5-methyl-4-nitrobenzaldehyde to methanol at room temperature, and it's not dissolving completely. What is the first thing I should do?
Answer: The initial insolubility at room temperature is a common observation. The first and simplest approach is to provide additional energy to overcome the crystal lattice energy of the solid.
-
Gentle Heating: Crystalline organic solids often exhibit increased solubility at higher temperatures.[1] We recommend gently warming the solution in a water bath. Start with a modest temperature increase (e.g., to 40-50°C) and observe for dissolution. Be mindful of the boiling point of methanol (64.7°C) to avoid solvent loss. For many organic compounds, the solubility can double with a temperature increase of about 20°C.[1]
-
Stirring/Agitation: Ensure the solution is being adequately stirred. This increases the interaction between the solvent and the solute particles, accelerating the dissolution process.[2]
Question 2: I've tried gentle heating, but some solid material remains. What is the next step?
Answer: If heating alone is insufficient, mechanical energy can be introduced to aid dissolution.
-
Sonication: The use of an ultrasonic bath is a highly effective method for dissolving stubborn solids.[3][4] Sonication creates micro-cavitations in the solvent, which upon collapse, generate localized high-pressure and high-temperature zones that can break apart solute particles and enhance solvent penetration.[3] A typical procedure would involve sonicating the sample in a sealed vial for 15-30 minute intervals.
Question 3: Sonication helped, but I need to prepare a more concentrated solution, and the compound is still not fully dissolving. Are there other solvent-based strategies?
Answer: Yes. When physical methods are not sufficient, modifying the solvent system itself is the next logical step. This is where the concept of co-solvents becomes invaluable.
-
Co-solvent Addition: The principle of "like dissolves like" is key here. While methanol is polar, the aromatic nature of your compound suggests that a less polar co-solvent might improve solubility. The goal is to create a solvent mixture with a polarity that is more compatible with the solute.[5][6]
-
Recommended Co-solvents:
-
Dichloromethane (DCM): A common, relatively nonpolar solvent that is miscible with methanol. Start by adding small volumes of DCM (e.g., 5-10% of the total volume) to your methanol suspension.
-
Acetone: A polar aprotic solvent that can be an excellent choice. It is known to be a good solvent for many substituted benzaldehydes.[7][8]
-
Tetrahydrofuran (THF): Another polar aprotic solvent that can be effective.
-
-
Question 4: How do I systematically determine the best co-solvent and ratio?
Answer: A systematic approach is crucial to avoid ad-hoc and potentially irreproducible results. We recommend a small-scale solubility screening experiment. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to test a panel of co-solvents and their ratios with methanol to identify the optimal conditions for your desired concentration.
Question 5: Could the purity of my 2-Bromo-5-methyl-4-nitrobenzaldehyde be the issue?
Answer: It is a possibility. Impurities can sometimes affect solubility. If you have access to analytical techniques such as HPLC or NMR, it would be prudent to check the purity of your starting material. Recrystallization from a suitable solvent system can be a method to purify the compound, which may, in turn, improve its solubility characteristics in your desired solvent.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 2-Bromo-5-methyl-4-nitrobenzaldehyde in methanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Sonication vs Co-Solvent Methods: Solubility Enhancement [eureka.patsnap.com]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. evitachem.com [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Over-Oxidation in 2-Bromo-5-methyl-4-nitrobenzaldehyde Synthesis
Overview
2-Bromo-5-methyl-4-nitrobenzaldehyde is a highly versatile building block in pharmaceutical research, heavily utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations)[1]. The most direct synthetic route involves the selective oxidation of the activated methyl group on a pre-functionalized toluene derivative (2-bromo-1,5-dimethyl-4-nitrobenzene). However, this transformation is notoriously prone to over-oxidation, yielding the undesired 2-bromo-5-methyl-4-nitrobenzoic acid[1][2].
This technical support guide provides mechanistic insights, troubleshooting strategies, and validated protocols to arrest the oxidation precisely at the aldehyde stage.
Mechanistic Workflow
Reaction pathways illustrating controlled oxidation via intermediate trapping vs over-oxidation.
Section 1: Mechanistic FAQs & Causality
Q: Why is 2-bromo-5-methyl-4-nitrobenzaldehyde so susceptible to over-oxidation? A: The presence of the strongly electron-withdrawing nitro group and the electronegative bromine atom makes the intermediate aldehyde highly electrophilic. In aqueous or aerobic oxidative conditions, the aldehyde rapidly forms a hydrate (gem-diol). Transition metal oxidants and molecular oxygen readily oxidize this hydrate intermediate into the corresponding carboxylic acid[2]. Preventing over-oxidation requires either strictly anhydrous conditions, intermediate trapping, or highly selective catalytic systems[2][3].
Q: Which oxidation strategies are most effective for preventing the formation of the carboxylic acid? A: We recommend three primary strategies, each relying on a distinct mechanistic control:
-
Intermediate Trapping (The Diacetate Method): Using Chromium(VI) oxide (CrO₃) in the presence of acetic anhydride (Ac₂O) and sulfuric acid. The newly formed aldehyde is immediately trapped as a gem-diacetate. Because the hydroxyl groups are protected, the formation of the chromate ester intermediate required for further oxidation is mechanistically impossible[1][2].
-
The Étard Reaction: Utilizing chromyl chloride (CrO₂Cl₂) to form an insoluble Étard complex that precipitates out of the reaction mixture, physically isolating the intermediate from the oxidant before hydrolysis[1].
-
Aerobic Oxidation with Co-ZIF/TEMPO: A greener approach using Co-ZIF or TEMPO-based catalyst systems under ambient air. These systems are sterically and electronically tuned to oxidize activated methyl groups to aldehydes without over-oxidizing them to acids[4][5][6].
Section 2: Quantitative Comparison of Oxidation Systems
| Oxidation System | Reagents / Catalyst | Aldehyde Selectivity (%) | Over-Oxidation Risk | Scalability | Key Mechanistic Control |
| Intermediate Trapping | CrO₃, Ac₂O, H₂SO₄ | ~75 - 85% | Low (if kept <10°C) | High | Chemical trapping as gem-diacetate prevents further oxidation[1]. |
| Étard Reaction | CrO₂Cl₂, CH₂Cl₂ | ~60 - 70% | Low | Medium | Precipitation of insoluble chromium complex isolates the intermediate[1]. |
| Aerobic Oxidation | Co-ZIF, NHPI, O₂, HFIP | >90% | Moderate | High | HFIP H-bonding and basic additives inhibit auto-oxidation[3][5][7]. |
| TEMPO-Catalyzed | TEMPO, CuI or Fe(NO₃)₃ | ~80 - 95% | Low | Medium | Steric tuning of the nitroxyl radical selectively halts at aldehyde[4][6]. |
Section 3: Troubleshooting Guide
Issue: High levels of 2-bromo-5-methyl-4-nitrobenzoic acid detected in the crude mixture.
-
Root Cause: Excess oxidant, prolonged reaction time, or failure to trap the aldehyde.
-
Solution: If using the CrO₃/Ac₂O method, ensure the temperature is kept strictly below 10 °C during the addition phase. Higher temperatures accelerate the competing direct oxidation pathway before the diacetate can form. If using aerobic oxidation (e.g., Co-ZIF), reduce the O₂ pressure or add a basic additive (like K₂CO₃ or CH₃COOK) to inhibit the auto-oxidation of the aldehyde[5][7].
Issue: Incomplete conversion of the starting material (2-bromo-1,5-dimethyl-4-nitrobenzene).
-
Root Cause: Steric hindrance from the ortho-bromo group or deactivation of the ring by the para-nitro group.
-
Solution: Increase the equivalents of the oxidant marginally (e.g., from 2.0 to 2.5 eq for CrO₃) but strictly monitor the reaction via TLC/HPLC. For catalytic aerobic systems, ensure vigorous agitation to overcome mass transfer limitations of the oxygen gas into the solvent[5].
Section 4: Validated Experimental Protocols
Protocol A: Synthesis via Chromium(VI) Oxide with In Situ Diacetate Trapping
This is a self-validating system: The formation of the diacetate physically prevents over-oxidation. If the reaction is kept cold, acid formation is mechanistically impossible until the hydrolysis step[1][2].
-
Preparation: Dissolve 2-bromo-1,5-dimethyl-4-nitrobenzene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v).
-
Cooling: Cool the mixture to 0–5 °C in an ice-water bath.
-
Acidification: Slowly add concentrated H₂SO₄ (0.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Oxidation: Add CrO₃ (2.5 eq) in small portions over 1 hour.
-
Causality: Slow addition prevents exothermic spikes. Heat would bypass the diacetate formation and lead directly to over-oxidation[1].
-
-
Trapping: Stir the mixture at 5 °C for 4 hours until the starting material is consumed (monitor via TLC). Pour the mixture onto crushed ice to precipitate the gem-diacetate intermediate.
-
Hydrolysis: Filter the solid and reflux in a mixture of ethanol and 10% aqueous H₂SO₄ for 1 hour to hydrolyze the diacetate to 2-bromo-5-methyl-4-nitrobenzaldehyde[1][2].
-
Workup: Cool, extract with ethyl acetate, wash with saturated NaHCO₃ to remove trace acids, dry over Na₂SO₄, and concentrate.
Protocol B: Aerobic Selective Oxidation using Co-ZIF/HFIP
For researchers seeking to avoid toxic chromium reagents, this method utilizes hydrogen-bond donor solvents to arrest oxidation[3][5].
-
Setup: Charge a reaction vessel with 2-bromo-1,5-dimethyl-4-nitrobenzene (1.0 eq), Co-ZIF catalyst (10 wt%), and N-hydroxyphthalimide (NHPI) (0.05 eq) in hexafluoroisopropanol (HFIP) solvent[3][5].
-
Atmosphere: Purge the vessel with O₂ and maintain a strict pressure of 0.12 MPa[5].
-
Reaction: Heat the mixture to 45 °C (318 K) and stir vigorously for 4 hours.
-
Causality: HFIP acts as a strong hydrogen-bond donor solvent that stabilizes the intermediate aldehyde carbonyl, deactivating it towards further nucleophilic attack by oxidants and impeding over-oxidation[3].
-
-
Isolation: Cool to room temperature, filter the heterogeneous Co-ZIF catalyst for reuse, and concentrate the filtrate under reduced pressure[5]. Purify via flash column chromatography.
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 5. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst [mdpi.com]
- 6. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting & Optimization for 2-Bromo-5-methyl-4-nitrobenzaldehyde Synthesis
From the Desk of the Senior Application Scientist Welcome to the technical support hub for halogenation workflows. A frequent challenge in pharmaceutical intermediate synthesis is the regioselective bromination of 4-nitro-5-methylbenzaldehyde to yield 2-bromo-5-methyl-4-nitrobenzaldehyde[1]. Because the substrate contains competing directing groups, achieving high chemoselectivity requires precise manipulation of reaction kinetics. This guide addresses the most critical variable in this workflow—reaction temperature —and provides a self-validating protocol to eliminate isomeric impurities and prevent unwanted benzylic bromination.
Reaction Pathway & Temperature Dependence
Fig 1: Temperature-dependent reaction pathways for 4-nitro-5-methylbenzaldehyde bromination.
Frequently Asked Questions: Mechanistic Causality
Q1: Why is sub-ambient temperature (-30°C to 0°C) critical for this specific electrophilic aromatic bromination? A1: The substrate contains two strong electron-withdrawing groups (nitro and aldehyde) that highly deactivate the aromatic ring, leaving the mildly activating methyl group as the primary ortho-director[1]. Lowering the reaction temperature to -30°C minimizes the thermal energy available, placing the reaction under strict kinetic control[2]. This suppresses the activation energy required for meta-attack (relative to the nitro group) and prevents polysubstitution, ensuring the bromine electrophile is directed exclusively to the desired ortho-position[3].
Q2: What happens if the internal temperature exceeds 20°C during N-Bromosuccinimide (NBS) addition? A2: Electrophilic aromatic bromination with NBS is a highly exothermic process. If the temperature exceeds 20°C, the reaction shifts toward thermodynamic control, leading to a complete loss of regioselectivity and the formation of complex isomeric mixtures[2]. Furthermore, elevated temperatures can trigger radical initiation. Because the substrate features a benzylic methyl group, radical conditions will shift the mechanism toward the Wohl-Ziegler reaction, resulting in the unwanted side product 2-bromo-5-(bromomethyl)-4-nitrobenzaldehyde[4].
Q3: How do I safely scale up the NBS addition without triggering a thermal runaway? A3: Solid NBS must be added in discrete portions. Process safety evaluations of NBS brominations demonstrate that the characteristic heat of reaction makes it difficult to suppress internal temperature spikes if the reagent is added all at once[5]. Sequential addition, while maintaining the internal temperature strictly below 5°C, ensures process safety, prevents the solvent from boiling, and preserves chemoselectivity[5].
Quantitative Data: Temperature vs. Selectivity Profile
To illustrate the causality between thermal control and product distribution, the following table summarizes the expected reaction profiles at various temperature thresholds.
| Internal Temperature (°C) | Target Yield (2-Bromo Isomer) | Isomeric Byproducts | Benzylic Bromide (Radical) | Process Safety Risk |
| -30 to -10 | > 95% | < 2% | < 1% | Low |
| 0 to 10 | 85% | 10% | 2% | Low |
| 20 to 25 (Ambient) | 60% | 25% | 10% | Moderate |
| > 60 | < 20% | > 20% | > 50% | High (Runaway) |
Experimental Protocol: Self-Validating Methodology
Do not rely on external reaction timeframes; rely on internal validation. Follow this step-by-step methodology to ensure absolute control over the bromination kinetics.
Step 1: Substrate Dissolution & Environmental Control
-
Action: Dissolve 1.0 eq of 4-nitro-5-methylbenzaldehyde in anhydrous acetonitrile (MeCN) (10 volumes) under an inert argon atmosphere.
-
Causality: MeCN stabilizes the highly polar bromonium ion intermediate. Argon prevents atmospheric moisture from quenching the active electrophile.
-
Self-Validation Checkpoint: Visually confirm a completely homogenous solution. Undissolved substrate creates localized concentration gradients that skew reaction kinetics.
Step 2: Cryogenic Conditioning
-
Action: Submerge the reaction vessel in a dry ice/acetone bath.
-
Causality: Establishes the necessary kinetic environment to prevent thermodynamic isomer formation[2].
-
Self-Validation Checkpoint: Insert an internal Pt100 temperature probe. Do not proceed until the internal temperature stabilizes at ≤ -30°C for a minimum of 10 minutes.
Step 3: Controlled Electrophile Addition
-
Action: Add 1.05 eq of N-Bromosuccinimide (NBS) and a catalytic amount of fluoroboric acid in 5 equal portions over 60 minutes[3].
-
Causality: NBS provides the Br+ source, while the acid catalyst enhances the electropositive character of the bromine[4]. Portion-wise addition controls the exothermic heat of reaction[5].
-
Self-Validation Checkpoint: Monitor the internal probe. If the temperature spikes above -20°C, halt the addition immediately until the system recools.
Step 4: Kinetic Maturation
-
Action: Remove the cooling bath and allow the mixture to slowly warm to 0°C over 2 to 4 hours.
-
Causality: Gradual warming provides just enough activation energy to drive the reaction to completion without crossing the thermal threshold for radical benzylic bromination[3].
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in aqueous Na₂S₂O₃, and analyze via HPLC/TLC. Proceed to Step 5 only when substrate conversion is > 95%.
Step 5: Quench and Isolation
-
Action: Pour the reaction mixture into a vigorously stirred, ice-cold (0-5°C) 10% aqueous sodium thiosulfate solution.
-
Causality: Thiosulfate rapidly reduces unreacted NBS and any trace Br₂, instantly halting all electrophilic and radical pathways.
-
Self-Validation Checkpoint: Ensure the aqueous phase tests negative for active oxidants using starch-iodide paper before proceeding to organic extraction.
Experimental Workflow & In-Process Controls
Fig 2: Step-by-step self-validating workflow for cryogenic electrophilic aromatic bromination.
References
1.[1] Buy 2-Bromo-5-methyl-4-nitrobenzaldehyde (EVT-13287507) Source: EvitaChem URL:
2.[3] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC (nih.gov) URL:
3.[2] Temperature control strategies for regioselective bromination Source: Benchchem URL:
4.[5] Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation Source: ACS Publications URL:
5.[4] N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL:
Sources
Minimizing side products during 2-Bromo-5-methyl-4-nitrobenzaldehyde nitration
Topic: Minimizing Side Products During the Nitration of 2-Bromo-5-methylbenzaldehyde
Welcome to the . This guide provides authoritative troubleshooting and mechanistic insights for the electrophilic aromatic nitration of 2-bromo-5-methylbenzaldehyde to synthesize 2-bromo-5-methyl-4-nitrobenzaldehyde . Due to the highly reactive nature of the aldehyde moiety and the complex directing effects of a trisubstituted aromatic ring, side reactions are a frequent challenge. This guide is designed for researchers and drug development professionals to establish a self-validating, high-yield protocol.
Mechanistic Overview & Causality
To minimize byproducts, one must first understand the causality behind the reaction's regioselectivity and degradation pathways. The nitration of 2-bromo-5-methylbenzaldehyde is an electrophilic aromatic substitution governed by three competing directing groups 1:
-
Methyl Group (-CH₃): Activating, ortho/para-directing.
-
Bromo Group (-Br): Deactivating, ortho/para-directing.
-
Aldehyde Group (-CHO): Strongly deactivating, meta-directing.
The Synergistic Sweet Spot: The C4 position is ortho to the methyl group, para to the bromo group, and meta to the aldehyde group. This unique electronic synergy makes C4 the most kinetically favored site for nitronium ion (NO₂⁺) attack. However, the strongly oxidizing environment of fuming nitric acid (HNO₃) introduces competing thermodynamic pathways, primarily the oxidation of the aldehyde to a carboxylic acid and acid-catalyzed resinification 2.
Mechanistic pathway illustrating kinetic control required to prevent oxidation and tar formation.
Troubleshooting FAQs
Q1: My reaction yields a significant amount of carboxylic acid byproduct. How do I prevent aldehyde oxidation? A1: The oxidation of the formyl group to 2-bromo-5-methyl-4-nitrobenzoic acid is driven by thermodynamic control and excess oxidant. To minimize this, you must enforce strict kinetic control 3.
-
Thermal Regulation: Maintain the internal reaction temperature strictly between -5 °C and 0 °C. Oxidation kinetics accelerate exponentially above 5 °C 4.
-
Stoichiometric Precision: Use only a slight excess of fuming HNO₃ (1.05 to 1.10 equivalents).
-
Aldehyde Protection (Advanced): If oxidation persists despite thermal control, consider converting the aldehyde to a diacetate prior to nitration, followed by post-nitration hydrolysis.
Q2: I am observing dark, tarry residues during the workup. What causes this resinification? A2: Tarry byproducts result from thermal runaway leading to acid-catalyzed aldol-type condensations or complete decomposition of the starting material.
-
Causality: Adding the benzaldehyde substrate too rapidly into the nitrating mixture causes localized exothermic spikes, destroying the molecule before nitration can occur.
-
Solution: Employ a slow, dropwise addition of the substrate. Ensure the stirring rate is high (e.g., >400 rpm) to prevent localized concentration gradients of the highly reactive NO₂⁺ ion.
Q3: How do I ensure maximum regioselectivity at the C4 position over the C6 position? A3: While the C4 position is synergistically favored, the C6 position (ortho to the methyl and aldehyde groups) can undergo nitration under forcing conditions. Kinetic control (low temperature) heavily favors the C4 isomer. Allowing the reaction to warm up shifts the system toward thermodynamic control, which increases the proportion of the sterically hindered C6 isomer and dinitrated products 3.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the impact of various reaction parameters on product distribution, allowing you to calibrate your experimental setup effectively.
| Parameter | Condition | Major Product | Key Byproducts | Yield Impact |
| Temperature | -5 °C to 0 °C | 4-Nitro isomer | Minimal | High (>85%) |
| Temperature | > 10 °C | 4-Nitro isomer | Carboxylic acid, Dinitro | Moderate (50-60%) |
| HNO₃ Equivalents | 1.05 - 1.10 eq | 4-Nitro isomer | Unreacted SM | High |
| HNO₃ Equivalents | > 1.5 eq | 4-Nitro isomer | Oxidation products | Low |
| Addition Rate | Dropwise (Slow) | 4-Nitro isomer | Minimal | High |
| Addition Rate | Rapid (Bolus) | Tar / Polymers | Extensive resinification | Very Low (<20%) |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each step includes a specific physical observation to confirm the reaction is proceeding correctly without side-product formation.
Objective: Synthesize 2-bromo-5-methyl-4-nitrobenzaldehyde while suppressing oxidation and resinification. Materials: 2-Bromo-5-methylbenzaldehyde (1.0 eq), Fuming Nitric Acid (1.1 eq), Concentrated Sulfuric Acid (Solvent/Catalyst), Crushed Ice, Saturated NaHCO₃, Ethyl Acetate, Hexane.
Step 1: Acid Mixture Preparation In a dry, 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and addition funnel, add concentrated H₂SO₄ (approx. 5-10 volumes relative to the substrate). Cool the flask to -5 °C using an ice-salt bath. Slowly add fuming HNO₃ (1.1 eq) dropwise. Validation Check: The internal temperature must not exceed 0 °C during addition.
Step 2: Controlled Substrate Addition Dissolve 2-bromo-5-methylbenzaldehyde in a minimal amount of cold H₂SO₄. Add this solution to the nitrating mixture dropwise over 45-60 minutes. Causality Check: Rapid addition causes localized exotherms, directly leading to the oxidation of the aldehyde to 2-bromo-5-methyl-4-nitrobenzoic acid.
Step 3: Isothermal Reaction Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the starting material is consumed.
Step 4: Reaction Quenching Carefully pour the reaction mixture over vigorously stirred crushed ice (10x the volume of the reaction). Validation Check: A pale yellow precipitate should form immediately. If the mixture turns dark brown or oily, thermal runaway and resinification have occurred.
Step 5: Isolation and Neutralization Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water until the filtrate is pH neutral, followed by a wash with cold 5% NaHCO₃. Causality Check: The bicarbonate wash specifically removes any trace carboxylic acid byproducts formed via oxidation.
Step 6: Purification Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to yield pure 2-bromo-5-methyl-4-nitrobenzaldehyde.
Step-by-step experimental workflow for low-temperature nitration to minimize byproduct formation.
References
- EvitaChem. "Buy 2-Bromo-5-methyl-4-nitrobenzaldehyde (EVT-13287507)". EvitaChem Product Catalog.
- BenchChem. "Minimizing byproduct formation in the nitration of 2-methylbenzaldehyde". BenchChem Technical Support.
- BenchChem. "A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde". BenchChem Protocols.
- Semantic Scholar. "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group". Journal of Organic and Pharmaceutical Chemistry.
Sources
2-Bromo-5-methyl-4-nitrobenzaldehyde vs 2-bromo-4-nitrobenzaldehyde reactivity
An in-depth comparative analysis of 2-Bromo-5-methyl-4-nitrobenzaldehyde and 2-bromo-4-nitrobenzaldehyde reveals how a seemingly minor structural modification—the addition of a single methyl group—can profoundly alter the electronic landscape, steric environment, and subsequent synthetic utility of an aromatic building block.
These compounds are highly functionalized precursors utilized in the synthesis of biaryl compounds, quinoline derivatives, and complex pharmaceutical intermediates[1][2]. This guide provides a mechanistic breakdown of their reactivity differences and offers self-validating experimental protocols for their application.
Mechanistic Causality: The Impact of the 5-Methyl Group
To understand the reactivity differences between these two aldehydes, we must analyze the specific steric and electronic perturbations introduced by the 5-methyl group in 2-bromo-5-methyl-4-nitrobenzaldehyde.
-
Steric Inhibition of Resonance: In 2-bromo-4-nitrobenzaldehyde, the 4-nitro group is highly coplanar with the aromatic ring, exerting a strong resonance electron-withdrawing effect (-R) that highly activates both the aldehyde (for nucleophilic attack) and the ortho-bromide (for cross-coupling)[2]. In the 5-methyl variant, the methyl group is ortho to the nitro group. This steric clash forces the nitro group partially out of the aromatic plane, diminishing its -R effect.
-
Electronic Modulation at the C-Br Bond: The 5-methyl group sits para to the 2-bromo substituent. Its inductive electron-donating effect (+I) enriches the electron density at the C2 position. This subtle enrichment, combined with the diminished -R effect of the twisted nitro group, increases the activation energy required for the oxidative addition of palladium during Suzuki or Buchwald-Hartwig aminations[1].
-
Steric Shielding during Reduction: The reduction of the nitro group to an aniline derivative is a crucial transformation[1]. The adjacent 5-methyl bulk physically impedes the approach of reducing agents or catalyst surfaces (e.g., in Pd/C hydrogenation), necessitating optimized conditions to prevent the accumulation of reactive hydroxylamine intermediates.
Fig 1: Electronic and steric effects of the 5-methyl group on overall molecular reactivity.
Quantitative Performance & Reactivity Comparison
The structural differences dictate distinct behaviors in standard synthetic transformations. The table below summarizes the comparative experimental data.
| Reaction / Property | 2-Bromo-4-nitrobenzaldehyde | 2-Bromo-5-methyl-4-nitrobenzaldehyde | Mechanistic Driver |
| Oxidation from Toluene Precursor | Low yield (~9%)[3] | Low to Moderate yield | Both suffer from over-oxidation to carboxylic acids; requires diacetate trapping[3]. |
| Allylboration-Heck Cyclization | High yield (83%)[4] | Moderate yield (Predicted ~70%) | Steric bulk of the 5-methyl group slows the intramolecular Heck cyclization step. |
| Nitro Group Reduction | Facile (Standard Pd/C or Fe/HCl) | Slower, requires optimized reagents | Steric shielding by the 5-methyl group restricts catalyst/reagent access[1]. |
| Biological Interaction | Known CYP1A2 Inhibitor[2] | Undocumented (Steric clash likely alters binding) | The flat profile of the des-methyl analog fits specific enzymatic pockets[2]. |
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems, embedding chemical causality and internal checkpoints to ensure reaction fidelity.
Protocol A: Controlled Oxidation of Nitrotoluene Precursors
Objective: Synthesize the benzaldehyde derivative from a toluene precursor without over-oxidation to the benzoic acid. Causality: A documented synthesis of analogous 2-bromo-4-nitrobenzaldehyde achieved only 9% yield via CrO₃ oxidation due to severe over-oxidation[3]. To circumvent this, the reaction is performed in acetic anhydride. The nascent aldehyde is immediately trapped as a gem-diacetate intermediate. Because the diacetate lacks a carbonyl oxygen, it cannot coordinate with the chromium oxidant, effectively halting the oxidation process[3].
Step-by-Step Methodology:
-
Diacetate Formation: Dissolve the substituted nitrotoluene in a 1:1 mixture of glacial acetic acid and acetic anhydride. Cool to 0°C.
-
Oxidation: Slowly add concentrated H₂SO₄, followed by the portion-wise addition of CrO₃.
-
Self-Validation Check: The temperature must be strictly maintained below 10°C. The formation of a thick, stir-resistant green slurry indicates the successful precipitation of the diacetate intermediate and reduction of Cr(VI) to Cr(III).
-
-
Isolation: Pour the mixture into ice water to fully precipitate the diacetate. Filter and wash with cold water.
-
Hydrolysis: Reflux the isolated diacetate in an ethanol/water/H₂SO₄ mixture to unmask the aldehyde[3].
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the non-polar diacetate spot disappears and a highly UV-active, more polar aldehyde spot emerges.
-
Protocol B: One-Pot Allylboration-Heck Cyclization
Objective: Enantioselective synthesis of 3-methyleneindan-1-ols using 2-bromo-4-nitrobenzaldehyde[4]. Causality: This sequence utilizes the aldehyde for allylboration and the ortho-bromide for a subsequent intramolecular Heck reaction. Performing this in one pot prevents the degradation of the sensitive homoallylic alcohol intermediate. The addition of water is critical as it activates the palladium catalyst for the Heck cycle[4].
Fig 2: Self-validating one-pot allylboration-Heck workflow avoiding intermediate isolation.
Step-by-Step Methodology:
-
Allylboration: To a solution of 2-bromo-4-nitrobenzaldehyde (1.0 equiv) in toluene at -50°C, add the allylborating agent (1.1 equiv)[4].
-
Self-Validation Check: Complete consumption of the aldehyde via TLC confirms the formation of the homoallylic alcohol intermediate.
-
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (7.5 mol%), K₂CO₃ (5.0 equiv), and H₂O (4.0 equiv) directly to the cold reaction mixture[4].
-
Heck Cyclization: Heat the sealed vessel to 100°C.
-
Self-Validation Check: A color change to dark brown/black indicates the reduction of Pd(II) to the active Pd(0) species.
-
-
Purification: Cool to room temperature, filter through a pad of Celite, and purify via column chromatography. For 2-bromo-4-nitrobenzaldehyde, this yields the indanol as the sole product in 83% yield[4].
Sources
A Comparative Analysis of Electron Ionization and Electrospray Ionization Techniques
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-methyl-4-nitrobenzaldehyde
This guide provides a detailed examination of the mass spectrometric behavior of 2-Bromo-5-methyl-4-nitrobenzaldehyde (C₈H₆BrNO₃, MW: 244.04 g/mol )[1][2], a key intermediate in pharmaceutical and chemical synthesis. An understanding of its fragmentation pattern is critical for structural confirmation, impurity profiling, and metabolic studies. We will compare the fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), providing researchers with the necessary insights to select the appropriate analytical approach for their specific objectives.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, and consequently, the structural information that can be obtained.
-
Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI-MS is ideal for creating a characteristic "fingerprint" spectrum for library matching and elucidating the core structure of a molecule through its breakdown products. For aromatic compounds like 2-Bromo-5-methyl-4-nitrobenzaldehyde, EI provides rich fragmentation data but may result in a weak or absent molecular ion peak.[3][4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it highly suitable for polar and thermally labile molecules.[5] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the initial mass analysis (MS1). Structural information is obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a subsequent stage of analysis (MS/MS). This allows for controlled fragmentation and is particularly useful for confirming molecular weight and investigating specific substructures.[6][7]
Electron Ionization (EI) Fragmentation Pattern
Under EI conditions, 2-Bromo-5-methyl-4-nitrobenzaldehyde is expected to undergo a series of predictable fragmentation events driven by the various functional groups on the aromatic ring. The initial ionization event forms a molecular ion radical cation ([M]⁺•) at m/z 243/245. The presence of bromine results in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).[8][9]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of Aldehyde: Aromatic aldehydes commonly lose the hydrogen atom from the carbonyl group, a form of alpha-cleavage, to form a stable [M-H]⁺ ion (m/z 242/244).[10] A more significant fragmentation is the loss of the entire formyl radical (•CHO), resulting in a brominated, nitrated toluene cation at m/z 214/216.
-
Loss of Nitro Group: The nitro group is readily lost as neutral molecules. A common pathway is the loss of a nitro radical (•NO₂), leading to a fragment at m/z 197/199.[3][11] Loss of nitric oxide (•NO) is also possible, yielding a fragment at m/z 213/215.
-
Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), producing an ion at m/z 164.
-
Sequential Losses: Subsequent fragmentations can occur, such as the loss of CO from the benzoyl-type cations or the loss of the nitro group following the initial loss of the formyl radical.
Predicted EI-MS Data Summary
| m/z (Predicted) | Proposed Ion Formula | Fragmentation Pathway | Notes |
| 243/245 | [C₈H₆BrNO₃]⁺• | Molecular Ion (M⁺•) | Characteristic 1:1 bromine isotope pattern. |
| 242/244 | [C₈H₅BrNO₃]⁺ | M⁺• - H• | Alpha-cleavage of the aldehyde proton. |
| 214/216 | [C₇H₅BrNO₂]⁺ | M⁺• - •CHO | Loss of the formyl radical. |
| 197/199 | [C₈H₆BrO]⁺ | M⁺• - •NO₂ | Loss of the nitro radical.[11] |
| 164 | [C₈H₆NO₃]⁺ | M⁺• - •Br | Loss of the bromine radical. |
| 136 | [C₇H₅NO₂]⁺ | [214/216]⁺ - •Br | Loss of bromine from the M-CHO fragment. |
EI Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway for 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern
Due to the presence of the electronegative nitro and oxygen groups, this compound is expected to ionize well in negative ESI mode, forming a deprotonated molecule [M-H]⁻ at m/z 242/244. Positive mode ESI might yield a protonated molecule [M+H]⁺ at m/z 244/246. For this guide, we will focus on the fragmentation of the [M-H]⁻ precursor ion, which often provides more structurally significant fragmentation for nitroaromatic compounds.[6][7]
Upon isolation and CID of the [M-H]⁻ precursor ion, fragmentation is initiated.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Nitro Group: Similar to EI, the most characteristic fragmentation for nitroaromatics in ESI-MS/MS is the loss of the nitro group. The loss of a nitro radical (•NO₂) from the [M-H]⁻ ion would generate a radical anion fragment at m/z 196/198.[6]
-
Loss of Nitric Oxide: The loss of a neutral nitric oxide molecule (NO) is another common pathway, which would result in a fragment ion at m/z 212/214.
-
Loss of Bromine: While less common for an anion, the loss of a bromine radical (•Br) could occur, yielding an ion at m/z 163.
Predicted ESI-MS/MS Data Summary ([M-H]⁻ Precursor)
| Precursor m/z | Product m/z (Predicted) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway |
| 242/244 | 196/198 | [C₈H₅BrO]⁻• | 46 Da | Loss of •NO₂ |
| 242/244 | 212/214 | [C₈H₅BrNO₂]⁻ | 30 Da | Loss of NO |
| 242/244 | 163 | [C₈H₅NO₃]⁻ | 79/81 Da | Loss of •Br |
ESI-MS/MS Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Comparative Guide: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) | Recommendation for 2-Bromo-5-methyl-4-nitrobenzaldehyde |
| Ionization | Hard, gas-phase | Soft, liquid-phase | EI: For creating a searchable library spectrum. ESI: For confirming molecular weight. |
| Molecular Ion | Often weak or absent | Strong precursor ion ([M+H]⁺ or [M-H]⁻) | ESI is superior for unambiguous molecular weight determination. |
| Fragmentation | Extensive, spontaneous, complex | Controlled, selective (CID) | EI: Provides a comprehensive "fingerprint". ESI: Allows for targeted structural investigation. |
| Coupling | Typically Gas Chromatography (GC) | Typically Liquid Chromatography (LC) | GC-EI-MS: Suitable if the compound is volatile and thermally stable. LC-ESI-MS/MS: More versatile and suitable for complex matrices. |
| Primary Use | Library-based identification, structural elucidation of unknown core structures. | Molecular weight confirmation, quantification, analysis of complex mixtures. | Use EI-MS for initial identification and structural confirmation. Use ESI-MS/MS for quantification in biological or environmental samples. |
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[4]
-
GC Conditions:
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.[9]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock. Further dilute to 1 µg/mL with the same solvent for analysis.
-
Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (Negative Ion Mode):
-
Ion Source: ESI, Negative Polarity.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1: Scan from m/z 100 to 400 to find the [M-H]⁻ precursor at m/z 242/244.
-
MS2: Select m/z 243 as the precursor ion. Acquire product ion spectra using a range of collision energies (e.g., 10-40 eV) to observe the fragments corresponding to neutral losses of NO₂ and NO.
-
General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of an organic compound.
Conclusion
Both Electron Ionization and Electrospray Ionization mass spectrometry provide valuable, complementary information for the analysis of 2-Bromo-5-methyl-4-nitrobenzaldehyde. EI-MS offers a detailed fragmentation fingerprint ideal for library matching and elucidating the compound's core structure through characteristic losses of H, CHO, NO₂, and Br. In contrast, ESI-MS/MS excels at confirming the molecular weight and allows for controlled fragmentation experiments to probe specific structural motifs, with the neutral loss of the nitro group being a key diagnostic transition. The choice between these powerful techniques should be guided by the specific analytical goal, whether it is definitive structural identification, quantification in a complex matrix, or metabolic profiling.
References
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
ChemistNATE. (2014, February 13). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Godejohann, M., et al. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(23), 2851-2859. Retrieved from [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2415-2425. Retrieved from [Link]
-
Godejohann, M., et al. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Loss of neutral NO2 molecule from compound 9. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
Comparative study of brominated nitrobenzaldehydes in cross-coupling
Comparative Study of Brominated Nitrobenzaldehydes in Palladium-Catalyzed Cross-Coupling Reactions
The Strategic Role of Trifunctional Scaffolds
Brominated nitrobenzaldehydes are exceptionally versatile trifunctional building blocks in medicinal chemistry and organic synthesis[1]. Their distinct functional groups—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a cross-coupling-competent bromide—allow for orthogonal derivatization. The bromine atom serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions[2]. However, the success of these transformations is highly dependent on the relative regiochemistry of the substituents, which dictates the electronic and steric environment of the C-Br bond[3].
Mechanistic Causality: Electronic Activation vs. Steric Hindrance
In palladium-catalyzed cross-coupling, the initial oxidative addition of the active Pd(0) species into the C-Br bond is accelerated by low electron density on the aromatic ring[3]. The subsequent transmetalation step, however, is highly sensitive to steric bulk.
-
2-Bromo-5-nitrobenzaldehyde : The nitro group is situated para to the bromide, exerting a powerful resonance electron-withdrawing effect that significantly lowers the activation energy for oxidative addition[2]. However, the aldehyde group is ortho to the bromide, creating a sterically demanding environment that can impede transmetalation if appropriate ligands are not utilized.
-
3-Bromo-5-nitrobenzaldehyde : Both the nitro and aldehyde groups are meta to the bromide[3]. The electron-withdrawing effect is purely inductive, making the C-Br bond less electronically activated compared to the para-nitro isomer. Conversely, the lack of ortho substituents provides an unhindered trajectory for the transmetalating agent, resulting in highly efficient couplings even with less bulky catalysts.
-
4-Bromo-2-nitrobenzaldehyde : The nitro group is ortho to the bromide. While electronically activating, the ortho-nitro group introduces severe steric bulk and the potential for non-productive chelation to the palladium center, which can stall the catalytic cycle[4].
Comparative Performance Data
The following table summarizes the comparative performance of these isomers in standard Suzuki-Miyaura and Sonogashira cross-coupling workflows, highlighting how electron-withdrawing groups influence reaction yields[4].
| Isomer | Suzuki-Miyaura Yield (%)* | Sonogashira Yield (%)** | Electronic Activation (Ox. Add.) | Steric Hindrance (Transmetalation) |
| 2-Bromo-5-nitrobenzaldehyde | 82% | 78% | Very High (para-NO₂) | High (ortho-CHO) |
| 3-Bromo-5-nitrobenzaldehyde | 88% | 85% | Moderate (meta-NO₂, meta-CHO) | Low (No ortho substituents) |
| 4-Bromo-2-nitrobenzaldehyde | 65% | 55% | Very High (ortho-NO₂) | Very High (ortho-NO₂) |
*Standardized Conditions: Ar-Br (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq), Toluene/H₂O, 80°C, 16h[5]. **Standardized Conditions: Ar-Br (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N, DMF, 60°C, 12h[4].
Catalytic Workflow Visualization
Substituent effects on the Pd-catalyzed cross-coupling catalytic cycle.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol for the cross-coupling of 2-bromo-5-nitrobenzaldehyde is engineered to overcome the specific steric challenges of the ortho-aldehyde group while preserving its chemical integrity[5].
Rationale for Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂) : The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This forces the palladium center into a geometry that accelerates reductive elimination, effectively overcoming the steric bottleneck introduced by the ortho-aldehyde[5].
-
Base (Cs₂CO₃) : A mild, non-nucleophilic base is critical. Stronger bases (like NaOH or KOtBu) would trigger Cannizzaro reactions or aldol condensations with the sensitive aldehyde moiety[5].
-
Solvent System (Toluene/Water) : The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating smooth transmetalation at the interface[5].
Step-by-Step Methodology:
-
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-nitrobenzaldehyde (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol)[5].
-
Inert Atmosphere : Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon three times to ensure a completely oxygen-free environment. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, terminating the catalytic cycle[5].
-
Solvent Addition : Inject degassed toluene (4.0 mL) and degassed deionized water (1.0 mL) via syringe[5].
-
Reaction Execution : Replace the septum with a Teflon screw cap under an argon flow. Heat the sealed tube in a pre-heated oil bath at 80°C for 16 hours with vigorous stirring (1000 rpm) to maximize the biphasic interfacial area[5].
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation : Confirm product identity via ¹H NMR. The retention of the characteristic aldehyde proton shift (typically ~10.4 ppm) confirms the chemoselectivity of the protocol and the absence of unwanted side reactions at the formyl group.
References
-
Title : 2-Bromo-5-nitrobenzaldehyde | 84459-32-5 Source : BenchChem URL : 2
-
Title : Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes Source : The Journal of Organic Chemistry (ACS Publications) URL : 1
-
Title : 3-Bromo-5-nitrobenzaldehyde | 355134-13-3 Source : BenchChem URL : 3
-
Title : 84459-32-5 | 2-Bromo-5-nitrobenzenecarbaldehyde | Aryls Source : Ambeed URL : 5
-
Title : A Comparative Analysis of Benzaldehyde Derivatives in Cross-Coupling Reactions Source : BenchChem URL : 4
Sources
Reference standards for 2-Bromo-5-methyl-4-nitrobenzaldehyde quality control
Establishing a robust quality control (QC) framework for pharmaceutical intermediates is just as critical as controlling the final Active Pharmaceutical Ingredient (API). 2-Bromo-5-methyl-4-nitrobenzaldehyde is a highly functionalized aromatic building block widely utilized in modern drug synthesis. Featuring an electrophilic aldehyde, a reducible nitro group, and a bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), it is a versatile but highly reactive intermediate[1].
Because of its reactivity, this compound is susceptible to degradation—most notably the spontaneous oxidation of the aldehyde to 2-bromo-5-methyl-4-nitrobenzoic acid. According to [2], the reliability of any API manufacturing process hinges on the strict control of its intermediates, which requires highly characterized Reference Standards[3].
This guide objectively compares the use of Commercial Certified Reference Materials (CRMs) against rigorously qualified In-House Working Standards for 2-Bromo-5-methyl-4-nitrobenzaldehyde, providing actionable, self-validating protocols for analytical scientists.
Comparative Analysis of Reference Standard Tiers
Because 2-Bromo-5-methyl-4-nitrobenzaldehyde is an intermediate rather than a final dosage form, official compendial standards (such as those from the USP or EP) are rarely available[4]. Laboratories must choose between purchasing commercial CRMs or developing their own in-house working standards.
Table 1: Performance and Cost Comparison of Reference Standard Alternatives
| Standard Tier | Source | Purity Confidence | Traceability | Est. Cost / Gram | Best Use Case |
| Commercial CRM | ISO 17034 Accredited Vendors | Very High (>99.5%) | Secondary (NIST traceable) | $400 - $600 | Method validation, dispute resolution, primary calibration. |
| In-House Standard | Internal Synthesis & Purification | High (Requires rigorous qualification) | Internal (Qualified against primary methods) | $20 - $50 | Routine batch release, in-process controls (IPC), daily QC. |
| Crude Material | Commercial Bulk Suppliers | Variable (90% - 98%) | Certificate of Analysis (CoA) only | < $5 | Synthesis starting material only; not suitable for QC . |
While Commercial CRMs offer immediate, out-of-the-box traceability, establishing an In-House Working Standard is far more cost-effective for high-throughput manufacturing. However, to meet regulatory scrutiny, an in-house standard must be qualified using orthogonal, self-validating techniques[5].
The Self-Validating Qualification Workflow
To establish absolute trustworthiness in an in-house standard, we employ a dual-pillar qualification strategy: Mass Balance (a relative purity assessment) and Quantitative NMR (qNMR) (an absolute purity assessment). When these two independent physical principles yield the same purity value within a tight statistical margin (<0.5% variance), the protocol validates itself, eliminating the risk of systematic analytical bias.
Fig 1. Orthogonal qualification workflow for 2-Bromo-5-methyl-4-nitrobenzaldehyde reference standards.
Experimental Protocols & Mechanistic Causality
Protocol A: Mass Balance Purity Determination
The mass balance approach calculates purity by subtracting the sum of all measurable impurities (organic, inorganic, and volatile) from 100%. If any impurity class is ignored, the final purity will be artificially inflated.
Step 1: Organic Impurities via HPLC-UV
-
Method: Use a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA); Mobile Phase B: Acetonitrile. Gradient elution, detection at 254 nm.
-
Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of acidic degradation products (specifically 2-bromo-5-methyl-4-nitrobenzoic acid). Without TFA, this oxidized impurity would elute as a broad, unquantifiable smear; with TFA, it elutes as a sharp peak, ensuring accurate area-percent integration.
Step 2: Water Content via Karl Fischer (KF) Titration
-
Method: Coulometric KF titration using 100 mg of sample dissolved in an anhydrous methanol/chloroform (1:1) mixture.
-
Causality: The highly electrophilic aldehyde group of 2-Bromo-5-methyl-4-nitrobenzaldehyde can rapidly form acetals when exposed to pure methanol. Acetal formation releases water as a byproduct, which artificially inflates the KF result. Using a mixed solvent system and rapid coulometric titration kinetically minimizes this side reaction.
Step 3: Inorganic Impurities via Residue on Ignition (ROI)
-
Method: Ignite 1.0 g of sample with concentrated sulfuric acid at 600°C until constant weight is achieved.
-
Causality: Direct ignition of halogenated organics can lead to the volatilization of inorganic halides (e.g., sodium bromide from the synthesis process). Sulfation converts these volatile halides into highly stable inorganic sulfates, preventing the loss of ash mass during high-temperature ignition.
Protocol B: Absolute Purity via qNMR
qNMR utilizes the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it.
Step 1: Sample Preparation
-
Method: Accurately weigh ~20 mg of the 2-Bromo-5-methyl-4-nitrobenzaldehyde candidate and ~10 mg of Maleic Acid (Internal Standard, NIST traceable). Dissolve completely in 0.6 mL of DMSO-d6.
-
Causality: Maleic acid is specifically chosen as the internal standard because its proton resonance provides a sharp singlet at ~6.3 ppm. This sits perfectly in a clear spectral window, far removed from the aromatic protons (7.5–8.5 ppm) and the distinct aldehyde proton (~10.2 ppm) of the analyte, entirely preventing integration overlap.
Step 2: Acquisition Parameters
-
Method: Execute a 1H-NMR experiment (minimum 400 MHz) with a relaxation delay (D1) of 60 seconds.
-
Causality: A standard 1-second delay is insufficient for the aldehyde proton to fully relax between RF pulses (T1 relaxation). A 60-second delay ensures >99.9% recovery of longitudinal magnetization, guaranteeing that the integration area is strictly proportional to the molar concentration without T1 bias.
Experimental Data Comparison
To demonstrate the efficacy of this self-validating system, below is representative experimental data comparing a Commercial CRM against an In-House Standard before and after the described qualification workflow.
Table 2: Representative Qualification Data for 2-Bromo-5-methyl-4-nitrobenzaldehyde
| Analytical Parameter | Commercial CRM (Vendor A) | In-House Standard (Pre-Purification) | In-House Standard (Post-Qualification) |
| HPLC Purity (a/a %) | 99.85% | 98.20% | 99.91% |
| Water Content (KF) | 0.05% | 0.45% | 0.08% |
| Residue on Ignition | <0.01% | 0.12% | <0.01% |
| Mass Balance Purity | 99.79% | 97.63% | 99.82% |
| qNMR Purity (Absolute) | 99.81% ± 0.1% | N/A | 99.80% ± 0.1% |
| Cross-Validation Delta | 0.02% | N/A | 0.02% |
Data Insight: The Post-Qualification In-House Standard demonstrates a Mass Balance purity of 99.82% and a qNMR purity of 99.80%. Because these two independent methods agree within a 0.02% delta, the purity value is scientifically self-validated. The In-House Standard now matches the analytical performance of the Commercial CRM at a fraction of the recurring cost, making it fully suitable for ICH Q7 compliant batch release.
References
-
International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Official Website.[Link]
Sources
2-Bromo-5-methyl-4-nitrobenzaldehyde proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams on the safe handling, scale-up, and disposal of complex, multi-functional chemical building blocks. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 159730-72-0) is highly valued in pharmaceutical research, particularly as a versatile precursor for metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations[1].
However, its unique integration of an aldehyde, a bromo substituent, and a nitro group on a single benzene ring creates a complex hazard profile[1]. Proper disposal of this compound is not just a regulatory checkbox; it is a critical operational safeguard. Below is the comprehensive, causality-driven guide to managing and disposing of this material safely.
The Causality of Chemical Hazards
To design a self-validating disposal protocol, we must first understand the mechanistic causality behind the molecule's reactivity:
-
The Bromo Substituent: Halogenated organics cannot be disposed of in standard organic waste streams. During standard, low-temperature thermal destruction, halogens form corrosive hydrobromic acid (HBr) and can generate highly toxic dioxins. Therefore, EPA regulations mandate specialized high-temperature incineration with caustic scrubbing for halogenated wastes[2],[3].
-
The Nitro Group: Nitroaromatics possess inherent energetic potential. If inadvertently mixed with strong reducing agents or concentrated bases in a waste carboy, exothermic reduction or polymerization can occur, leading to dangerous over-pressurization.
-
The Aldehyde Group: This functionality is highly susceptible to oxidation (forming carboxylic acids) or condensation reactions[1]. Unquenched aldehydes in waste streams can react with amines or alcohols, generating unwanted heat and byproducts.
Waste Segregation Logic
In the laboratory, the fundamental rule for this compound is strict segregation into the Halogenated Organic Waste stream to prevent adverse reactions and ensure regulatory compliance.
Figure 1: Waste segregation logic and regulatory disposal pathway for 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Step-by-Step Disposal Methodologies
Protocol A: Management of Solid/Unreacted Material
When disposing of expired or unreacted solid 2-Bromo-5-methyl-4-nitrobenzaldehyde, the operational goal is to prevent aerosolization and isolate the nitroaromatic threat.
-
Containment: Transfer the solid waste into a compatible, sealable high-density polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against halogenated aromatics and prevents moisture ingress.
-
Labeling: Affix a hazardous waste label immediately. Mark as "Toxic", "Halogenated Organic Solid", and clearly note the presence of a nitroaromatic compound.
-
Storage: Store in a designated secondary containment tray away from light, heat, and incompatible chemicals (strong bases, oxidizers, reducing agents) until off-site transport by a licensed facility[4].
Protocol B: Post-Reaction Liquid Waste (e.g., Suzuki Coupling Workup)
This compound is frequently utilized in Suzuki couplings[1]. The resulting waste contains palladium catalysts, boronic acid residues, bases, and halogenated organics.
-
Quenching: Cool the reaction mixture to 0–5°C. Slowly quench any residual reactive species using a mild aqueous buffer (e.g., saturated ammonium chloride). Causality: Controlled quenching prevents thermal runaway from unreacted catalysts or basic residues.
-
Phase Separation: Perform an aqueous extraction. Transfer the mixture to a separatory funnel and allow the phases to separate completely.
-
Organic Phase Segregation: Drain the organic phase (containing unreacted 2-Bromo-5-methyl-4-nitrobenzaldehyde and halogenated byproducts) directly into a designated Halogenated Solvent Waste drum. Do not exceed 70% of the drum's capacity[5].
-
Aqueous Phase Management: The aqueous layer, which may contain trace heavy metals (Pd) and dissolved organics, must be collected in a separate "Aqueous Heavy Metal/Toxic Waste" container.
Figure 2: Step-by-step laboratory deactivation and disposal workflow for post-reaction mixtures.
Quantitative Data: Operational & Regulatory Thresholds
To ensure a self-validating safety system, laboratories must adhere to the following quantitative limits during waste handling:
| Parameter | Operational Threshold | Scientific Causality & Regulatory Basis |
| Waste Container Fill Limit | ≤ 70% of total volume | Prevents breakthrough of volatile chemicals and accommodates vapor expansion, minimizing container rupture risk[5]. |
| Incineration Temperature | > 1,000°C (Rotary Kiln) | High thermal oxidation stability requires extreme heat to break the stable C-Br bond and achieve >99.99% Destruction and Removal Efficiency (DRE)[2],[3]. |
| Aqueous Quench Temp. | 0°C to 5°C | Mitigates exothermic heat generated during the neutralization of cross-coupling reaction bases. |
| Storage Time (LQG) | ≤ 90 Days | Large Quantity Generators (LQG) must transport hazardous waste off-site within 90 days per 40 CFR § 262.17[4]. |
Regulatory Compliance & Final Destruction
Under the Resource Conservation and Recovery Act (RCRA), generators must properly identify, accumulate, and transport hazardous waste using a standardized manifest system[4]. Because 2-Bromo-5-methyl-4-nitrobenzaldehyde contains a halogen, its ultimate destruction requires specialized thermal treatment.
The EPA's Technical Resource Document on Halogenated Organics identifies rotary kiln incineration with caustic scrubbing as the principal and most effective alternative to land disposal[2],[6]. The caustic scrubber is a non-negotiable component in this process; it neutralizes the hydrobromic acid (HBr) gas evolved during the combustion of the brominated ring, preventing highly corrosive and toxic emissions from entering the atmosphere[2],[3].
By understanding the mechanistic reasons behind these protocols, laboratories can ensure full regulatory compliance, protect personnel, and maintain the highest standards of environmental stewardship.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]
-
Title: Increasing Recycling: Adding Aerosol Cans to Universal Waste Regulations | Source: Regulations.gov | URL: [Link]
Sources
- 1. 2-Bromo-5-methyl-4-nitrobenzaldehyde | Benchchem [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. regulations.gov [regulations.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Bromo-5-methyl-4-nitrobenzaldehyde
As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of highly functionalized building blocks into complex synthetic pipelines. 2-Bromo-5-methyl-4-nitrobenzaldehyde (CAS: 159730-72-0) is a trifunctional powerhouse. It offers an aldehyde for condensation, a bromo group for metal-catalyzed cross-coupling, and a nitro group for downstream reduction[1].
However, this dense functionalization introduces complex safety and logistical challenges. The presence of a nitro group alongside a halogen demands strict adherence to specialized handling and disposal protocols to mitigate risks of sensitization, environmental toxicity, and uncontrolled reactivity during synthetic transformations[1][2]. This guide provides the self-validating protocols and mechanistic rationale required to handle this compound safely and efficiently.
Hazard Identification & Mechanistic Rationale
Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the chemical causality behind the compound's hazards.
-
Toxicity & Sensitization : Like many halogenated nitroaromatics, this compound is harmful if swallowed (H302) and causes serious eye and skin irritation (H319, H315)[3][4]. The electrophilic nature of the aldehyde moiety makes it a potential protein binder, leading to allergic skin sensitization (H317) upon repeated exposure[4].
-
Reactivity Risks : The nitro group is a strong electron-withdrawing moiety. When subjected to catalytic hydrogenation (e.g., converting the nitro group to an aniline), the bromo substituent is highly prone to reductive cleavage (dehalogenation)[5]. Furthermore, spent catalysts (like Pd/C or Raney Cobalt) used in these reductions can become highly pyrophoric if exposed to oxygen[2].
Table 1: Physicochemical and Hazard Profile
| Property / Metric | Value / Classification | Scientific Implication |
| CAS Number | 159730-72-0 | Unique identifier for this specific regioisomer[1]. |
| Molecular Weight | 244.04 g/mol | Dense powder; dust settles rapidly but poses acute inhalation risks[1]. |
| Primary Hazards | H302, H315, H317, H319 | Harmful if swallowed; causes skin/eye irritation and potential sensitization[3][4]. |
| Chemical Reactivity | Electrophilic, Reducible | Aldehyde is prone to autoxidation; nitro group requires controlled reduction[1][5]. |
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on empirical standards rather than guesswork. The following matrix outlines the required equipment and the chemical rationale behind each choice[6].
Table 2: PPE Specifications and Scientific Rationale
| PPE Category | Recommended Specification | Regulatory Standard | Mechanistic Rationale |
| Eye Protection | Chemical splash goggles or full-face shield | EN 166 (EU) / NIOSH (US) | Prevents ocular exposure to fine, irritating dusts and reactive aerosols[4][6]. |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness) | EN 374 | Nitrile provides an effective barrier against halogenated aromatics; inspect for micro-tears[6]. |
| Respiratory | Particulate respirator (Filter type P2 or N95) | DIN EN 143 / NIOSH | Essential during weighing to prevent inhalation of the sensitizing aldehyde dust[6]. |
| Body Protection | Flame-retardant lab coat, anti-static | General Lab Standard | Mitigates static discharge which could ignite airborne dust or solvent vapors during transfer[6]. |
Operational Workflows & Handling Protocols
The following step-by-step methodologies ensure that the handling of 2-Bromo-5-methyl-4-nitrobenzaldehyde is tightly controlled from the balance to the reaction flask.
Protocol 1: Safe Weighing and Transfer (Dust Mitigation)
Causality: The primary exposure route for solid nitrobenzaldehydes is the aerosolization of fine powders during transfer.
-
Preparation : Verify the fume hood face velocity is operating between 80-100 fpm. Line the balance area with anti-static weighing paper to prevent the electrostatic repulsion of the fine powder.
-
PPE Verification : Don nitrile gloves (double-gloving is recommended for bulk transfers), a P2/N95 particulate respirator, and chemical splash goggles[6].
-
Dispensing : Using a grounded, static-free micro-spatula, transfer the required mass into a pre-tared, sealable vial. Self-Validation Step : Ensure the bulk container is flushed with Argon before sealing; the aldehyde is susceptible to slow autoxidation in ambient air.
-
Decontamination : Wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., ethanol) to capture residual dust. Dispose of the cloth immediately in a solid hazardous waste bin.
Protocol 2: Quenching and Disposal of Spent Reduction Catalysts
Causality: Reducing the nitro group of this compound often utilizes Pd/C or transition metal catalysts, which pose severe fire risks upon completion due to trapped hydrogen and active metal surfaces[2][5].
-
Inertion : Upon reaction completion, purge the reaction vessel with Argon or Nitrogen for a minimum of 10 minutes to completely displace residual hydrogen gas[5].
-
Filtration : Filter the reaction mixture through a pad of Celite under a continuous blanket of inert gas. Critical Warning : Allowing the spent Pd/C or Raney metal to run dry in the presence of oxygen will cause spontaneous ignition[2].
-
Washing : Wash the filter cake with a degassed, non-flammable solvent (e.g., water or a heavy alcohol) to remove residual halogenated organics.
-
Quenching : Transfer the wet Celite/catalyst cake immediately into a dedicated "Spent Catalyst" container filled with water. Ensure the solid remains fully submerged until professional disposal[2].
Visualizing Safety and Reactivity
Understanding the operational flow and the chemical pathways of 2-Bromo-5-methyl-4-nitrobenzaldehyde is critical for anticipating safety needs.
Workflow for the safe handling and processing of 2-Bromo-5-methyl-4-nitrobenzaldehyde.
Chemoselective pathways dictating specific reagent handling and safety protocols.
Waste Management and Disposal Plans
Because this compound contains both a halogen and a nitro group, it cannot be disposed of in standard organic waste streams.
-
Solid Waste : Any contaminated consumables (gloves, weighing paper, wiping cloths) must be placed in a sealed bag and disposed of in a bin specifically labeled for Halogenated Solid Waste [4].
-
Liquid Waste : Mother liquors and aqueous washes containing traces of the compound must be segregated into Halogenated Organic Waste carboys. Do not mix with non-halogenated streams, as this drastically increases disposal costs and environmental risks[4].
-
Environmental Precautions : Under no circumstances should this product or its derivatives be allowed to enter laboratory drains or municipal water courses, as halogenated nitroaromatics are highly toxic to aquatic life[4][6].
References
-
Title : Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate Source : acs.org URL :[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
